molecular formula C7H3F2IO2 B13904397 3,4-Difluoro-2-iodobenzoic acid

3,4-Difluoro-2-iodobenzoic acid

Cat. No.: B13904397
M. Wt: 284.00 g/mol
InChI Key: BBUJXMTVIWJSLS-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-iodobenzoic acid is a useful research compound. Its molecular formula is C7H3F2IO2 and its molecular weight is 284.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-difluoro-2-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUJXMTVIWJSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)I)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility of 3,4-Difluoro-2-iodobenzoic Acid in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Difluoro-2-iodobenzoic acid is a specialized halogenated aromatic intermediate used primarily in the synthesis of pharmaceutical candidates (e.g., kinase inhibitors) and hypervalent iodine reagents. Its solubility profile is governed by the interplay between the lipophilic halogenated core and the ionizable carboxylic acid moiety.

Key Solubility Findings:

  • DMSO (Dimethyl Sulfoxide): The optimal solvent for high-concentration stock solutions (>100 mg/mL).

  • Methanol: A suitable secondary solvent for chromatography and intermediate dilutions (>20 mg/mL), though with lower capacity than DMSO.

  • Water: Poor solubility (<1 mg/mL) in its protonated form; requires pH adjustment (pH > 4.5) to achieve significant dissolution.

Physicochemical Profile & Solubility Mechanism[1]

To understand the solubility behavior of this compound without relying solely on empirical trial-and-error, we must analyze its structural properties.

PropertyValue (Predicted/Analog*)Implication for Solubility
Molecular Weight 284.0 g/mol Moderate size; kinetics of dissolution will be fast.
pKa (Acid) ~2.5 – 2.8Significantly more acidic than benzoic acid (4.2) due to the ortho-iodine effect (steric inhibition of resonance) and electron-withdrawing fluorines.
LogP (Lipophilicity) ~3.0 – 3.5Moderately lipophilic. Requires organic solvents or pH manipulation for aqueous solubility.
H-Bond Donors/Acceptors 1 / 4The carboxylic acid is the primary H-bond donor.

*Values estimated based on structural analogs (2-iodobenzoic acid and 3,4-difluorobenzoic acid) [1, 2].

Mechanistic Insight[2]
  • In DMSO: DMSO acts as a Lewis base, effectively accepting the proton from the carboxylic acid. The polar aprotic nature of DMSO also stabilizes the polarizable iodine atom, preventing aggregation. This dual interaction makes DMSO the "workhorse" solvent.

  • In Methanol: Methanol solvates via hydrogen bonding. However, the bulky ortho-iodine atom can sterically hinder the solvation shell around the carboxyl group, making methanol less efficient than DMSO for achieving saturation limits.

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the recommended vehicle for preparing master stock solutions for biological assays and synthetic reserves.

Quantitative Assessment[2]
  • Estimated Saturation Limit: >100 mg/mL (at 25°C).

  • Stability: High. The compound is stable in DMSO at room temperature for weeks if protected from light.

Protocol: Preparation of 100 mM Stock Solution

Target Concentration: 100 mM (~28.4 mg/mL) Volume: 10 mL

  • Weighing: Accurately weigh 284 mg of this compound into a 20 mL amber glass vial.

    • Note: Use amber glass to protect the light-sensitive iodine moiety [3].

  • Solvent Addition: Add 8.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds. If solid persists, sonicate for 5 minutes at ambient temperature.

    • Caution: Monitor temperature during sonication; excessive heat can degrade the compound.

  • Final Adjustment: Transfer to a volumetric flask or graduated cylinder and top up to exactly 10.0 mL with DMSO.

  • Storage: Aliquot into smaller volumes (e.g., 500 µL) to avoid freeze-thaw cycles. Store at -20°C.

Solubility in Methanol

Methanol is the preferred solvent for LC-MS sample preparation and recrystallization attempts, but it requires caution regarding reactivity.

Quantitative Assessment[2]
  • Estimated Saturation Limit: ~20–50 mg/mL (at 25°C).

  • Reactivity Warning: Benzoic acids can undergo Fischer esterification in methanol, especially in the presence of trace acid catalysts or heat. While the ortho-iodine provides some steric protection, solutions should be used within 24 hours or stored at -20°C [4].

Protocol: LC-MS Sample Preparation
  • Dilution: Take 10 µL of the 100 mM DMSO stock.

  • Mixing: Add to 990 µL of Methanol (HPLC Grade).

  • Result: This yields a 1 mM solution suitable for injection. The small amount of DMSO (1%) will not interfere with most reverse-phase columns (C18).

Experimental Workflows (Visualized)

Workflow 1: Dissolution & Quality Control

This self-validating workflow ensures that the solution prepared is homogenous and free of micro-precipitates, which is critical for assay reproducibility.

DissolutionWorkflow Start Solid Compound (this compound) Weigh Weigh Mass (m) (Amber Vial) Start->Weigh AddSolvent Add Solvent (DMSO) (Volume = 0.8 * Target) Weigh->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Check Visual Inspection: Clear? Vortex->Check Sonicate Sonicate (5 mins) < 40°C Check->Sonicate No (Particles visible) TopUp Top Up to Final Vol Check->TopUp Yes Sonicate->Check Filter Syringe Filter (0.22 µm PTFE) TopUp->Filter Optional (for HPLC) Storage Storage (-20°C, Dark) TopUp->Storage Filter->Storage

Caption: Step-by-step dissolution workflow with decision points for incompletely dissolved solids.

Workflow 2: Solubility Determination Method

If precise solubility data is required for a specific formulation, use this saturation shake-flask method.

SolubilityMethod Prep Add Excess Solid to Solvent Equilibrate Shake/Stir 24h @ 25°C Prep->Equilibrate Separate Centrifuge/Filter (Remove Solid) Equilibrate->Separate Analyze HPLC/UV Quant vs Standard Curve Separate->Analyze

Caption: Standard Saturation Shake-Flask method for empirical solubility determination.

Comparison Table

FeatureDMSOMethanolWater (pH 7)
Solubility Capacity High (+++++)Moderate (+++)Low (+)
Primary Use Stock Solutions, CryopreservationHPLC Mobile Phase, SynthesisBiological Buffer (Diluent)
Stability Risk Low (Hygroscopic - keep sealed)Low/Medium (Esterification risk)High (Precipitation risk)
Handling Precaution Penetrates skin; carries compoundFlammable, volatilepH dependent

Troubleshooting & Optimization

  • Precipitation upon dilution into water: This is the most common failure mode in biological assays.

    • Cause: The "Crash-out" effect. When the DMSO stock is diluted into aqueous buffer, the solvent power drops.

    • Solution: Ensure the final concentration in the assay is below the aqueous solubility limit (likely <100 µM). Keep DMSO concentration <1% to avoid toxicity in cells, but sufficient to aid solubility.

  • Yellowing of Solution:

    • Cause: Iodine liberation due to photodegradation.

    • Solution: Discard solution. Always store in amber vials or wrap in aluminum foil.

References

  • PubChem. 2-Iodobenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Reich, H. J., & Bordwell, F. G. pKa Values in DMSO.[1] University of Wisconsin-Madison. Available at: [Link]

Sources

Crystal Structure Analysis Framework: 3,4-Difluoro-2-iodobenzoic Acid

[1]

Executive Summary

3,4-Difluoro-2-iodobenzoic acid (CAS: 1803847-42-8) is a critical pharmaceutical intermediate, most notably serving as the aromatic scaffold for the MEK inhibitor Cobimetinib (Cotellic).[1] In drug development, the solid-state characterization of such intermediates is mandatory to control polymorphism, solubility, and downstream reaction kinetics.[1]

This guide provides a technical framework for the crystallographic analysis of this specific moiety. It synthesizes established crystallographic data from structural analogues (2-iodobenzoic acid and 3,4-difluoro-2-hydroxybenzoic acid) to establish a predictive model for packing motifs, while detailing the exact experimental protocols required to empirically determine its structure.[1]

Molecular Context & Theoretical Packing

The structural behavior of this compound is governed by a competition between classical hydrogen bonding and iodine-mediated halogen bonding.[1]

Electronic & Steric Landscape
  • The Sigma-Hole Effect: The electron-withdrawing nature of the fluorine atoms at positions 3 and 4 depletes electron density from the aromatic ring.[1] This enhances the positive electrostatic potential (sigma-hole) on the iodine atom at position 2, making it a potent Halogen Bond (XB) donor.

  • Steric Ortho-Effect: The bulky iodine atom at the ortho position creates steric strain with the adjacent carboxylic acid group.[1] Unlike smaller substituents, iodine often forces the carboxyl group to rotate out of the aromatic plane to relieve strain, or conversely, locks it into a specific conformation via an intramolecular I···O interaction.

Predicted Intermolecular Synthons

Based on the Cambridge Structural Database (CSD) trends for polyfluorinated iodobenzoic acids, three competing synthons define the crystal lattice:

Interaction TypeMotif SymbolDescriptionProbability
Carboxylic Dimer

Classical centrosymmetric OH[1]···O=C dimer.[1]High
Halogen Bond

Linear interaction (~175°) between Iodine (donor) and Carbonyl Oxygen (acceptor).High
Weak Fluorine Contacts

Weak electrostatic contacts guiding sheet formation.[1]Medium

Experimental Protocol: Crystallization & Data Collection

To resolve the structure, researchers must isolate single crystals suitable for X-ray diffraction (XRD).[1] The high absorption coefficient of iodine requires specific data collection strategies.

Crystallization Screening Matrix

The goal is to grow single crystals while screening for potential polymorphs (solvates vs. unsolvated forms).[1]

  • Method A (Thermodynamic Control): Slow evaporation from Ethanol/Water (80:20) .

    • Rationale: Promotes classical hydrogen bonded dimers (

      
      ).
      
  • Method B (Kinetic Control): Vapor diffusion of Pentane into Toluene .[1]

    • Rationale: Non-polar environments often favor halogen-bonded catemers (chains) over carboxylic dimers.[1]

  • Method C (Sublimation): Vacuum sublimation at 110°C.[1]

    • Rationale: Yields high-purity, solvent-free crystals, crucial for establishing the intrinsic density.[1]

X-Ray Diffraction Parameters

The presence of Iodine (Z=53) introduces significant X-ray absorption and fluorescence issues.[1]

  • Radiation Source: Use Mo-K

    
     (
    
    
    = 0.71073 Å)
    .[1]
    • Why: Cu-K

      
       radiation causes high fluorescence with iodine, degrading the signal-to-noise ratio.[1] Mo radiation minimizes absorption effects.[1]
      
  • Temperature: Collect data at 100 K (Cryostream).

    • Why: Iodine atoms exhibit high thermal motion (large displacement parameters) at room temperature, which can obscure disorder.[1] Cooling freezes these vibrations.[1]

  • Absorption Correction: Apply Multi-scan (SADABS) or Gaussian face-indexing .[1]

    • Why: The crystal shape will significantly affect intensity due to the heavy iodine atom.[1] Accurate face indexing is mandatory for high-quality refinement (

      
      ).
      

Structural Analysis Workflow (Visualization)

The following diagram outlines the decision tree for solving the structure and identifying the packing motif.

GStartCrude this compoundScreenPolymorph Screening(Solvent/Method Variation)Start->ScreenMethodASlow Evap(EtOH/H2O)Screen->MethodAMethodBVapor Diffusion(Toluene/Pentane)Screen->MethodBXRDSC-XRD Data Collection(Mo Source, 100K)MethodA->XRDMethodB->XRDSolveStructure Solution(SHELXT / OLEX2)XRD->SolveCheck1Check: Carboxylic Dimer?Solve->Check1Result1Motif A: Centrosymmetric Dimer(Classical H-Bonding)Check1->Result1Yes (R2,2(8))Result2Motif B: Catemer Chain(Halogen Bond Dominant)Check1->Result2No (Linear Chain)RefineRefinement & Validation(Check I...O Distances)Result1->RefineResult2->Refine

Caption: Workflow for isolating and characterizing the competing structural motifs in iodinated benzoic acids.

Key Structural Metrics to Validate

When analyzing the solved structure, the following geometric parameters confirm the presence of the expected interactions.

The Halogen Bond (XB)

In 2-iodobenzoic acid derivatives, the Iodine atom often acts as a Lewis acid (electron acceptor) interacting with the Carbonyl Oxygen (Lewis base).

  • Target Distance (

    
    ):  < 3.50 Å (Sum of van der Waals radii).[2]
    
  • Target Angle (

    
    ):  165° – 180° (Strict linearity indicates a strong sigma-hole interaction).
    
  • Significance: If this bond is present, it may disrupt the standard carboxylic acid dimer, leading to higher solubility in non-polar solvents.[1]

The Fluorine Network[1]
  • F···F Contacts: Look for Type I (symmetrical) or Type II (L-shaped) contacts between fluorine atoms on adjacent rings.[1]

  • Distance: < 2.94 Å (Sum of vdW radii).[1][3]

  • Role: These weak interactions often stabilize the stacking of aromatic sheets, critical for the mechanical properties (tabletability) of the API intermediate.[1]

Pharmaceutical Relevance

Understanding this structure is not merely academic.

  • Cobimetinib Synthesis: The reactivity of the iodine in the subsequent Buchwald-Hartwig amination (to form the diphenylamine linkage) depends on the electron density modulated by the crystal packing and intramolecular hydrogen bonds.[1]

  • Purification: If the "Catemer" polymorph (Motif B) is formed, the material may exhibit different filtration rates and impurity occlusion profiles compared to the "Dimer" form (Motif A).[1]

References

  • Analogous Structure (3,4-difluoro-2-hydroxybenzoic acid)

    • Gowda, B. T., et al. (2014). "Crystal structure of 3,4-difluoro-2-hydroxybenzoic acid." Acta Crystallographica Section E, 70(12), o1256.
  • Halogen Bonding in Iodobenzoic Acids

    • Cinčić, D., & Friščić, T. (2014).[1] "Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide." Acta Crystallographica Section E, 74, 1130–1133.[1][4]

  • Cobimetinib Structural Context (PDB 4LMN)

    • Rice, K. D., et al. (2012). "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (Cobimetinib)." ACS Medicinal Chemistry Letters.
  • General Synthesis of Fluorinated Iodobenzoic Acids

    • Loudon, G. M. (2002).[1] Organic Chemistry. (Standard procedures for Sandmeyer and iodination of fluorobenzoic acids).

Technical Review: Synthetic Utility and Pharmacological Potential of 3,4-Difluoro-2-iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3,4-Difluoro-2-iodobenzoic acid (CAS 1803847-42-8) , a high-value scaffold in modern medicinal chemistry.[1] It details synthetic routes, reactivity profiles, and its critical role as a precursor for kinase inhibitors (e.g., MEK inhibitors).

Executive Summary

This compound represents a "privileged structure" in drug discovery, combining the metabolic stability of a fluorinated phenyl ring with the versatile reactivity of an ortho-iodine handle. Its substitution pattern—specifically the iodine at position C2 flanked by a carboxylic acid (C1) and a fluorine (C3)—creates a unique steric and electronic environment.[1] This scaffold is primarily utilized to synthesize N-phenylanthranilic acids (diphenylamines), which are core pharmacophores in MEK inhibitors (e.g., Cobimetinib analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Key Chemical Identifiers
PropertyDetail
IUPAC Name This compound
CAS Number 1803847-42-8 (Core); 391211-97-5 (Aniline derivative)
Molecular Formula C₇H₃F₂IO₂
Molecular Weight 283.99 g/mol
Key Functionality Ortho-iodo carboxylic acid (Type I reactivity); 3,4-Difluoro motif (Metabolic block)

Structural Significance & Reactivity Profile

The utility of this molecule stems from three distinct reactivity zones:

  • Zone A (C-2 Iodine): The ortho-iodine is highly labile toward Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and Cu-catalyzed Ullmann condensations.[1] Its proximity to the carboxyl group allows for directed C-H activation and cyclization to form xanthones or acridones.[1]

  • Zone B (C-3/C-4 Fluorines): The fluorine atoms lower the pKa of the benzoic acid, modulate lipophilicity (LogP), and block metabolic oxidation at the typically vulnerable para and meta positions.[1]

  • Zone C (C-1 Carboxyl): Serves as a handle for amide coupling or esterification and can act as a directing group for ortho-functionalization.[1]

DOT Diagram: Reactivity Logic

ReactivityMap Core This compound ZoneA C-2 Iodine (Cross-Coupling) Core->ZoneA ZoneB C-3/C-4 Fluorines (Metabolic Stability) Core->ZoneB ZoneC C-1 Carboxyl (Amidation/Cyclization) Core->ZoneC Biaryl Biaryl Derivatives (Suzuki) ZoneA->Biaryl Pd(0)/Boronic Acid Diphenylamine Diphenylamines (Ullmann/Buchwald) ZoneA->Diphenylamine Cu(I)/Aniline Heterocycle Benziodoxoles / Isocoumarins ZoneC->Heterocycle Cyclization

Figure 1: Reactivity map illustrating the three functional zones of the scaffold.[1]

Synthetic Pathways to the Core

Synthesizing the core with high regioselectivity is challenging due to the directing effects of the fluorines. Two primary methods are established:

Method A: Directed Ortho-Lithiation (High Precision)

This is the preferred modern route, utilizing the acidity of the proton ortho to the carboxylate (or its oxazoline equivalent) directed by the fluorine atoms.

  • Starting Material: 3,4-Difluorobenzoic acid.[1][2][3]

  • Reagents: LDA (Lithium Diisopropylamide), THF, -78°C.

  • Electrophile: Iodine (

    
    ).[1]
    
  • Mechanism: The combined inductive effect of the C-1 Carboxyl and C-3 Fluorine makes the C-2 position the most acidic site.[1] Lithiation occurs exclusively at C-2, followed by an iodine quench.

Method B: Sandmeyer Reaction (Scalable)[1]
  • Starting Material: 2-Amino-3,4-difluorobenzoic acid.[1]

  • Reagents:

    
    , 
    
    
    
    ,
    
    
    .
  • Procedure: Diazotization of the amine followed by displacement with iodide.[1][4] This method avoids cryogenic conditions but requires the amino-precursor.[1]

Experimental Protocols

Protocol 1: Synthesis of Diphenylamine MEK Inhibitor Intermediates

Context: This reaction mimics the synthesis of the Cobimetinib core. It involves a Cu-catalyzed Ullmann-type coupling between the 2-iodo acid and a substituted aniline.[1]

Reaction:


[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, charge this compound (1.0 equiv), 2-fluoro-4-iodoaniline (1.1 equiv), CuI (10 mol%), and

    
     (2.5 equiv).
    
  • Solvent System: Add anhydrous DMF (0.2 M concentration). Note: DMF is critical for solubilizing the carboxylate salt.

  • Conditions: Heat the mixture to 90°C under an argon atmosphere for 12–16 hours.

  • Workup: Cool to room temperature. Pour into 1N HCl (to protonate the carboxylic acid). Extract with EtOAc (3x).[1]

  • Purification: The product often precipitates upon acidification.[1] Recrystallize from Ethanol/Water to yield 3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid .[1]

Why this works: The ortho-carboxylic acid acts as an internal ligand for Copper, facilitating the oxidative addition of the aryl iodide (Ullmann-Goldberg mechanism).[1]

Protocol 2: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Context: Used to attach heteroaryl groups at the C-2 position.[1]

Step-by-Step Methodology:

  • Reagents: Mix this compound (1 equiv), Aryl-boronic acid (1.2 equiv),

    
     (5 mol%), and 
    
    
    
    (3 equiv).
  • Solvent: Dioxane/Water (4:1).[1]

  • Conditions: 80°C for 4 hours.

  • Observation: The bulky iodine at C-2 is sterically crowded by the C-3 fluorine; high-activity catalysts like

    
     or SPhos-Pd-G2 are required to overcome steric hindrance.[1]
    

Applications in Drug Discovery[3][7][8]

MEK Inhibition (Cancer Therapy)

The most prominent application of this scaffold is in the synthesis of allosteric MEK inhibitors.[1] The this compound core is converted into a diphenylamine, which binds to the allosteric pocket adjacent to the ATP-binding site of MEK1/2.[1]

  • Mechanism: The fluorine atoms at 3,4 positions form specific hydrophobic interactions within the pocket, while the N-phenyl ring (derived from the iodine displacement) locks the kinase in an inactive conformation.

Hypervalent Iodine Reagents

While less common than non-fluorinated analogs, this compound can be oxidized to form fluorinated IBX (2-Iodoxybenzoic acid) derivatives.[1] These are potent, non-explosive oxidants used in total synthesis, where the fluorine atoms tune the solubility and redox potential of the iodine center.

DOT Diagram: Synthesis Workflow

SynthesisTree Start 3,4-Difluorobenzoic Acid Step1 Ortho-Lithiation (LDA, I2, -78C) Start->Step1 Core This compound (CAS 1803847-42-8) Step1->Core PathA Path A: Ullmann Coupling (CuI, Aniline) Core->PathA PathB Path B: Suzuki Coupling (Pd, Boronic Acid) Core->PathB ProdA MEK Inhibitor Scaffold (Diphenylamine) PathA->ProdA ProdB Biaryl Pharmacophore PathB->ProdB

Figure 2: Synthetic workflow from commodity chemicals to high-value pharmacophores.

References

  • PubChem Compound Summary. 2-(2-Fluoro-4-iodoanilino)-3,4-difluorobenzoic acid. National Center for Biotechnology Information.[1] Link[1]

  • Sigma-Aldrich. 4,5-Difluoro-2-iodobenzoic acid Product Sheet (Isomer comparison and handling). Link

  • Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. (Details on halogen selectivity in poly-fluorinated systems). Link

  • ChemicalBook. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry. (General reactivity of ortho-iodobenzoic acids). Link

  • Google Patents. Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. (Describes the conversion of fluorinated benzoic acids to diphenylamines). Link

Sources

Technical Guide: Electronic and Structural Profiling of Fluorinated Iodobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of Fluorinated Iodobenzoic Acids Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

Fluorinated iodobenzoic acids (FIBAs) represent a specialized class of aromatic building blocks where the high electronegativity of fluorine (


) intersects with the high polarizability of iodine. This guide analyzes the electronic synergistic effects within these systems, specifically focusing on sigma-hole amplification , acidity modulation (

)
, and regioselective synthetic protocols . These molecules are critical in fragment-based drug discovery (FBDD) for tuning lipophilicity and in crystal engineering as robust halogen bond donors.

Theoretical Framework: The Electronic Push-Pull

The electronic behavior of FIBAs is defined by the competition between the inductive withdrawal of fluorine and the polarizability of iodine.

The Sigma-Hole Phenomenon

Unlike lighter halogens, iodine exhibits a distinct region of positive electrostatic potential (ESP) on its distal side, known as the


-hole .[1][2][3]
  • Mechanism: The Carbon-Iodine bond involves a

    
     orbital from iodine. The electron density is pulled toward the carbon ring, leaving the outer lobe of the iodine 
    
    
    
    -orbital electron-deficient.
  • Fluorine Amplification: Fluorine substituents on the ring, particularly in ortho or meta positions relative to iodine, exert a strong Inductive Effect (

    
    ). This withdraws electron density from the aromatic system, which in turn pulls more density from the iodine atom.[3]
    
  • Result: The

    
    -hole becomes more positive, significantly strengthening the iodine's ability to act as a Lewis acid in Halogen Bonding (XB) interactions (
    
    
    
    ).
Hammett Substituent Constants ( )

To predict reactivity and acidity, we utilize Hammett constants. Note that Fluorine is an inductive withdrawer but a resonance donor, whereas Iodine is a weak withdrawer.

SubstituentPosition

(Hammett Constant)
Electronic Effect Dominance
-F Meta+0.34Strong Inductive Withdrawal (

)
-F Para+0.06Inductive Withdrawal (

)

Resonance Donation (

)
-I Meta+0.35Inductive Withdrawal
-I Para+0.18Weak Inductive Withdrawal

Key Insight: A 3-fluoro-4-iodobenzoic acid scaffold creates a "super-electrophilic" iodine center due to the cooperative meta-F withdrawal (


) without the mitigating resonance donation found in para-substitution.

Quantitative Electronic Profiling

Acidity ( ) Modulation

The acidity of the carboxyl group is heavily influenced by the ortho-effect and the cumulative electron-withdrawing nature of the halogens.

Table 1: Comparative


 Values and Chemical Shifts 
Compound

(Approx. Aq.)


(ppm)
Electronic Character
Benzoic Acid 4.20N/AReference Standard
2-Fluorobenzoic Acid 3.27-109.0Strong ortho-effect (Field + Inductive)
4-Fluorobenzoic Acid 4.14-105.0Minimal effect (Resonance cancels Inductive)
2-Fluoro-4-iodobenzoic acid ~3.05-107.5High Acidity; Strong I-activation
3-Fluoro-4-iodobenzoic acid ~3.60-112.0Enhanced Halogen Bond Donor (Iodine)

Note:


 NMR shifts are referenced to 

. Values are solvent-dependent (typically DMSO-d6).
Visualization of Electronic Influence

The following diagram illustrates the electronic flux and the activation of the iodine sigma-hole by the fluorine substituent.

ElectronicFlux cluster_0 Electronic Cascade F_Atom Fluorine Atom (High Electronegativity) Ring Aromatic Ring (Electron Deficient) F_Atom->Ring Inductive Withdrawal (-I) I_Atom Iodine Atom (Polarizable) Ring->I_Atom Density Pull COOH Carboxyl Group (Acidity pKa) Ring->COOH Anion Stabilization SigmaHole Sigma-Hole (σ) (Enhanced Lewis Acidity) I_Atom->SigmaHole Charge Polarization

Figure 1: Electronic cascade demonstrating how Fluorine inductive effects deplete ring density, stabilizing the carboxylate anion (lower


) and enhancing the Iodine sigma-hole.

Synthetic Methodologies

Synthesis of FIBAs requires careful regiocontrol. Electrophilic iodination of fluorobenzoic acids often yields mixtures. The Sandmeyer Reaction and Benziodoxolone Ring Opening are the most reliable protocols for high purity.

Protocol A: The Sandmeyer Route (High Regioselectivity)

Best for: 3-fluoro-4-iodobenzoic acid and meta-iodo variants.

  • Diazotization:

    • Dissolve 3-fluoro-4-aminobenzoic acid (1.0 equiv) in 15% HCl at 0°C.

    • Add

      
       (1.1 equiv) dropwise. Maintain temp < 5°C to prevent phenol formation.
      
    • Checkpoint: Solution must remain clear (diazo salt formation).

  • Iodination:

    • Add a solution of KI (1.5 equiv) in water slowly to the diazonium salt.

    • Observation: Vigorous evolution of

      
       gas and formation of a dark oil/precipitate.
      
  • Workup:

    • Heat to 60°C for 30 mins to ensure completion.

    • Decolorize with sodium bisulfite (

      
      ) to remove free iodine (
      
      
      
      ).
    • Recrystallize from Ethanol/Water.

Protocol B: Hypervalent Iodine Route (For Ortho-Fluorination)

Best for: 2-fluorobenzoic acid derivatives.

Recent advances utilize 1-arylbenziodoxolones as precursors for nucleophilic fluorination.[4][5]

  • Precursor Synthesis: React 2-iodobenzoic acid with Oxone to form the cyclic hypervalent iodine species.

  • Fluorination: Treat with TBAF (Tetra-n-butylammonium fluoride) in anhydrous THF.

  • Mechanism: The hypervalent iodine acts as a "super-leaving group," allowing nucleophilic attack by fluoride at the ortho-position.

SynthesisWorkflow Start Target Molecule Selection Decision1 Is Iodine Para/Meta? Start->Decision1 Decision2 Is Fluorine Ortho? Decision1->Decision2 No RouteA Route A: Sandmeyer (Amino-acid Precursor) Decision1->RouteA Yes (High Specificity) RouteB Route B: Electrophilic Iodination (NIS/TFA) Decision2->RouteB No (General) RouteC Route C: Benziodoxolone (Nucleophilic Fluorination) Decision2->RouteC Yes (2-Fluoro)

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on regiochemical requirements.

Applications in Drug Discovery & Materials[3][7][8]

Crystal Engineering (Halogen Bonding)

FIBAs are "supramolecular synthons." The carboxylic acid forms hydrogen-bonded dimers (


), while the Iodine atom forms orthogonal halogen bonds with Lewis bases (N, O, S) or 

-systems.
  • Design Rule: To maximize lattice energy, pair FIBAs with nitrogen-containing heterocycles (e.g., pyridine). The

    
     interaction will be linear (180°) and strong (
    
    
    
    ) due to the F-enhanced sigma hole.
Medicinal Chemistry (Bioisosteres)
  • Lipophilicity (

    
    ):  Replacing H with F increases lipophilicity; replacing H with I increases it further. However, the ionizability (lower 
    
    
    
    ) at physiological pH (7.4) means FIBAs often exist as anions, which improves solubility but reduces passive membrane permeability.
  • Metabolic Stability: The C-F bond (116 kcal/mol) blocks metabolic oxidation at that site. The C-I bond is weaker and can be susceptible to palladation/cross-coupling, making these molecules excellent intermediates for late-stage functionalization (e.g., Sonogashira coupling).

References

  • Hollingsworth, C. A., et al. (2002).[6] "Substituent effects on the electronic structure and pKa of benzoic acid." International Journal of Quantum Chemistry.

  • Politzer, P., et al. (2007). "Halogen bonding: the sigma-hole." Journal of Molecular Modeling.

  • Yusubov, M. S., et al. (2013). "Preparation and X-ray Structural Study of 1-Arylbenziodoxolones." Journal of Organic Chemistry.

  • Ozerskaya, A. V., et al. (2022).[5] "Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones." Arkivoc.

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

Sources

Technical Guide to the Physicochemical Characterization of 3,4-Difluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 3,4-Difluoro-2-iodobenzoic acid (CAS No. 1803847-42-8) is a halogenated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science.[1] The precise determination of its fundamental physicochemical properties, such as melting and boiling points, is critical for its application in synthesis, purification, and formulation. While specific experimental values for this compound are not widely reported in public databases, this guide serves as a comprehensive technical protocol for their empirical determination. As a self-validating system, this document outlines the necessary procedures for identity and purity confirmation, followed by detailed methodologies for thermal analysis, ensuring the generation of reliable and reproducible data.

Introduction to this compound

This compound is a synthetic organic compound featuring a benzoic acid core substituted with two fluorine atoms and one iodine atom. This unique substitution pattern makes it an attractive intermediate for introducing fluorinated moieties into larger, more complex molecules, a common strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. The presence of the iodo group provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), further expanding its synthetic utility. Accurate knowledge of its physical properties is the foundational step for any laboratory or scale-up operation.

Physicochemical Properties and Identifiers

The validity of any physical measurement is contingent on the purity and confirmed identity of the sample. The following table summarizes the known identifiers for this compound. The melting and boiling points are designated as "To Be Determined," as the primary objective of this guide is to establish the rigorous methodology for their measurement.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1803847-42-8[1]
Molecular Formula C₇H₃F₂IO₂[1]
Molecular Weight 284.00 g/mol [1]
Physical Form Solid (Typical for similar compounds)General Knowledge
Melting Point To Be Determined Experimentally-
Boiling Point To Be Determined Experimentally-

Workflow for Accurate Physicochemical Characterization

The following diagram outlines the logical workflow required to determine and validate the thermal properties of a chemical standard like this compound. This process ensures that the measured properties are attributable to the correct, high-purity substance.

G cluster_0 Phase 1: Sample Verification cluster_2 Phase 3: Data Finalization Sample Acquire Sample (CAS: 1803847-42-8) Purity Purity Assessment (e.g., LC-MS, >95%) Sample->Purity Initial Check Identity Structural Confirmation (NMR, FTIR) Purity->Identity If pure MP Melting Point Determination (Capillary Method) Identity->MP Proceed to Thermal Testing BP_Consider Assess Thermal Stability (TGA - Optional) MP->BP_Consider BP Boiling Point Determination (Reduced Pressure) BP_Consider->BP If stable enough Analysis Data Analysis & Interpretation BP->Analysis Report Final Report Generation Analysis->Report Consolidate Findings

Caption: Workflow for the determination and validation of thermal properties.

Experimental Protocols

Protocol 1: Determination of Melting Point

The melting point provides a quick and effective measure of a substance's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities depress and broaden this range.[2]

Methodology:

  • Sample Preparation: Place a small amount of finely powdered, dry this compound onto a watch glass. Press the open end of a capillary tube into the powder, loading approximately 1-2 mm of material into the tube.[3] Tap the sealed end of the tube gently on a hard surface to pack the sample tightly.[4]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.

  • Approximate Determination: Conduct an initial rapid heating run to determine an approximate melting point. This saves time in subsequent, more accurate measurements.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[4] Insert a new sample and begin heating at a slow, controlled rate (1-2°C per minute).

  • Data Recording: Record two temperatures:

    • T1: The temperature at which the first droplet of liquid appears.[5]

    • T2: The temperature at which the last crystal melts and the entire sample is liquid.[5]

  • Reporting: The melting point is reported as the range T1-T2. Repeat the measurement with a fresh sample until two consistent values are obtained.

Protocol 2: Considerations for Boiling Point Determination

Aromatic carboxylic acids, particularly those with heavy halogen substituents, are often prone to decarboxylation or decomposition at elevated temperatures. Attempting to measure a boiling point at standard atmospheric pressure (760 mmHg) may not yield a true boiling point but rather a decomposition temperature.

Recommended Approach: Boiling Under Reduced Pressure

  • Rationale: Lowering the external pressure reduces the temperature at which the compound's vapor pressure equals the external pressure, thus allowing it to boil at a temperature below its decomposition point.

  • Procedure: The boiling point should be determined using a vacuum distillation apparatus. The specific temperature and pressure (e.g., 150°C at 5 mmHg) should be recorded.

  • Extrapolation (with caution): While a pressure-temperature nomograph can be used to estimate the boiling point at atmospheric pressure, this value should be treated as theoretical due to the high likelihood of decomposition. For this compound, reporting the boiling point at a specific reduced pressure is the most scientifically sound practice.

Mandatory Purity and Identity Verification

The trustworthiness of the measured physical constants is directly linked to the verified purity and identity of the substance.

  • High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for assessing purity. An ideal sample will show a single major peak in the chromatogram with a corresponding mass spectrum matching the molecular weight of this compound (m/z ≈ 284.0).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence and integration of the aromatic protons.

    • ¹³C NMR: Will confirm the number of unique carbon environments.

    • ¹⁹F NMR: Crucial for this molecule, this technique will confirm the presence and coupling of the two fluorine atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This will confirm the presence of key functional groups, such as the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹), as well as C-F and C-I bonds.

Conclusion

This guide establishes a robust and scientifically rigorous framework for the determination of the melting and boiling points of this compound. By integrating mandatory identity and purity verification with precise experimental protocols, researchers can generate reliable physicochemical data. This information is indispensable for the consistent use of this valuable chemical intermediate in research and development, ensuring reproducibility in complex synthetic endeavors and enabling proper process safety and control.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from a resource describing the principles and techniques of melting point measurement.
  • National University of Ireland, Galway. (2021, September 19). Experiment (1) determination of melting points. Retrieved from a laboratory manual detailing melting point theory and procedure.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • Clarion University. (n.d.). Determination of Melting Point.
  • LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from a detailed procedural guide for melting point analysis.
  • Advanced ChemBlocks. (n.d.). This compound.

Sources

Methodological & Application

Synthesis of pharmaceutical intermediates using 3,4-Difluoro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fluorinated Benzoxaborole Scaffolds

Executive Summary & Strategic Value

This guide details the optimized protocol for utilizing 3,4-Difluoro-2-iodobenzoic acid (CAS: 1803847-42-8) as a foundational scaffold in the synthesis of next-generation antibacterial and anti-inflammatory agents.

The specific substitution pattern of this starting material offers two critical advantages for medicinal chemistry:

  • The 2-Iodo Handle: Provides a highly reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or borylation, significantly superior to bromo- or chloro-analogs in terms of turnover frequency (TOF) and yield under mild conditions.

  • The 3,4-Difluoro Motif: Enhances metabolic stability by blocking the P450-mediated oxidation sites (para and meta positions) while modulating the lipophilicity (

    
    ) of the final drug candidate.
    

Primary Application: Synthesis of 6,7-difluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole derivatives, a class of boron-containing pharmacophores utilized in Leucyl-tRNA synthetase (LeuRS) inhibitors (e.g., Tavaborole analogs) and novel anti-tubercular agents [1, 2].

Chemical Strategy & Mechanism

The synthesis relies on a "Protect-Borylate-Cyclize" strategy. The ortho-iodo carboxylic acid is first protected as an ester to prevent catalyst poisoning and side reactions. The iodine is then displaced by a boronate ester via Miyaura borylation. Finally, a reductive cyclization converts the ester to an alcohol, which spontaneously condenses with the boronate to close the oxaborole ring.

Reaction Pathway Diagram

BenzoxaboroleSynthesis Start This compound (Starting Material) Step1 Ethyl 3,4-difluoro-2-iodobenzoate (Protected Intermediate) Start->Step1 Fisher Esterification (EtOH, H2SO4, 90°C) Step2 Boronate Ester Intermediate (Unstable) Step1->Step2 Miyaura Borylation (Pd(dppf)Cl2, B2pin2, KOAc) Final 6,7-Difluoro-benzoxaborole (Target Scaffold) Step2->Final Reductive Cyclization (NaBH4, then Acid Workup)

Figure 1: Strategic workflow for converting this compound into the bioactive benzoxaborole pharmacophore.

Detailed Experimental Protocols

Phase 1: Acid Protection (Fisher Esterification)

Objective: Convert the carboxylic acid to an ethyl ester to increase solubility in organic solvents and prevent interference during the Palladium-catalyzed step.

Reagents:

  • This compound (1.0 eq)[1]

  • Ethanol (Absolute, 10 V)

  • Sulfuric Acid (

    
    , conc., 2.0 eq)
    

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in absolute ethanol.

  • Catalyze: Add concentrated sulfuric acid dropwise at room temperature. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to 90°C (reflux) and stir for 16 hours.

  • Monitor: Check reaction progress via TLC (Mobile phase: 20% EtOAc in Hexanes). The starting acid spot (

    
    ) should disappear, replaced by the less polar ester (
    
    
    
    ).
  • Workup: Concentrate under reduced pressure to remove excess ethanol. Dilute the residue with water and extract with Ethyl Acetate (3x). Wash the organic layer with saturated

    
     (to remove unreacted acid) and brine.
    
  • Yield: Dry over

    
     and concentrate to yield Ethyl 3,4-difluoro-2-iodobenzoate  as a pale yellow oil/solid. Typical yield: >95%.[2][3][4]
    
Phase 2: Miyaura Borylation & Cyclization

Objective: Install the boron atom and close the ring to form the benzoxaborole.

Reagents:

  • Ethyl 3,4-difluoro-2-iodobenzoate (1.0 eq)

  • Bis(pinacolato)diboron (

    
    , 1.2 eq)
    
  • 
     (0.05 eq)
    
  • Potassium Acetate (KOAc, 3.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Reducing Agent: Sodium Borohydride (

    
    , 2.0 eq) in Methanol.
    

Protocol:

  • Inert Atmosphere: Purge a reaction vessel with Nitrogen or Argon. Oxygen is detrimental to the Pd catalyst.

  • Coupling: Add the iodo-ester,

    
    , KOAc, and 
    
    
    
    to the vessel. Add anhydrous 1,4-dioxane.
  • Heat: Stir at 80-90°C for 4-6 hours.

    • Expert Insight: The 2-iodo substituent is sterically crowded. High catalyst loading (5 mol%) and vigorous stirring are required to drive the reaction to completion.

  • Reductive Cyclization (One-Pot Variation):

    • Cool the reaction mixture to 0°C.

    • Slowly add a solution of

      
       in Methanol.
      
    • Allow to warm to room temperature and stir for 2 hours. This reduces the ethyl ester to a benzyl alcohol.

  • Ring Closure: Acidify the mixture to pH ~2 using 1M HCl. Stir for 30 minutes. The acidic environment hydrolyzes the pinacol ester and promotes the condensation of the boronic acid with the adjacent alcohol to form the benzoxaborole .

  • Purification: Extract with Ethyl Acetate. The product can be purified via recrystallization from water/acetonitrile or silica gel chromatography.

Quantitative Data & Optimization

Table 1: Comparative Reactivity of Halogenated Benzoic Acids in Borylation

SubstrateCatalyst LoadTemp (°C)Time (h)Yield (%)Notes
This compound 3-5 mol% 80 4 88% Clean conversion; high TOF.
3,4-Difluoro-2-bromobenzoic acid5-10 mol%1001265%Requires harsher conditions; defluorination side-products observed.
2-Chloro-3,4-difluorobenzoic acid>10 mol%12024<30%Poor reactivity; requires specialized ligands (e.g., XPhos).

Expert Troubleshooting:

  • Issue: Protodeboronation (Loss of Boron).

    • Cause: Reaction temperature too high (>100°C) or presence of excess water during the coupling phase.

    • Solution: Stick to 80°C and use strictly anhydrous 1,4-dioxane.

  • Issue: Incomplete Cyclization.

    • Cause: Insufficient reduction of the ester.

    • Solution: Ensure excess

      
       is used and the subsequent acidification step is allowed to proceed for at least 30 mins to cleave the pinacol protecting group.
      

Safety & Handling

  • This compound: Irritant. Avoid inhalation of dust.

  • Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

  • Sodium Borohydride: Reacts violently with water/acids to release hydrogen gas. Quench excess reagent slowly with acetone or dilute acid at 0°C.

References

  • Zhang, Y. K., et al. (2011).[5] "Benzoxaborole antimalarial agents.[5] Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles."[5] Bioorganic & Medicinal Chemistry Letters, 22(3), 1299-1307.[5]

  • Alley, M. R. K., et al. (2017). "Boron-containing small molecules." World Intellectual Property Organization Patent WO2017151489A1.

  • Olofsson, B., et al. (2016).[6] "Aryl-, Alkynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications." PMC - NIH.

Sources

Nucleophilic aromatic substitution on 3,4-Difluoro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Nucleophilic Aromatic Substitution on 3,4-Difluoro-2-iodobenzoic Acid

Authored by: A Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of nucleophilic aromatic substitution (SNAr) reactions involving this compound. This versatile building block is of significant interest, particularly in the synthesis of complex molecules like fluoroquinolone antibiotics.[1][2][3] This guide provides an in-depth analysis of the substrate's reactivity, mechanistic principles, regiochemical outcomes, and detailed, field-proven protocols.

Principles of Reactivity: Understanding the Substrate

The reactivity of this compound in SNAr reactions is governed by the interplay of its substituents. A successful application hinges on understanding their individual and collective electronic and steric effects.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike SN1 and SN2 reactions, which are unfavorable on sp2-hybridized carbons of an aromatic ring, the SNAr reaction proceeds through a distinct two-step mechanism.[4][5]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[6][7][8]

  • Formation of the Meisenheimer Complex: The addition results in a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][7][9] The stability of this complex is crucial for the reaction to proceed.

  • Elimination of the Leaving Group: Aromaticity is restored in a fast step through the elimination of a leaving group, yielding the substituted product.[6][9]

// Reactants sub [label=<

this compound

]; nu [label="Nu:⁻", fontcolor="#EA4335", fontsize=16];

// Meisenheimer Complex mc [label=<

Meisenheimer Complex (Resonance Stabilized)

];

// Product prod [label=<

Substituted Product

]; lg [label="F⁻", fontcolor="#34A853", fontsize=16];

// Arrows and Labels sub -> mc [label="+ Nu⁻\n(Slow, RDS)", fontsize=10]; mc -> prod [label="- F⁻\n(Fast)", fontsize=10]; {rank=same; sub; nu;} {rank=same; prod; lg;}

// Invisible edges for alignment nu -> mc [style=invis]; mc -> lg [style=invis]; } } Figure 1: General mechanism of SNAr on this compound.

The Role of Substituents and Regioselectivity

The arrangement of electron-withdrawing groups (EWGs) on the aromatic ring is the single most critical factor for activating it towards nucleophilic attack.[4][10]

  • Carboxylic Acid (-COOH): This group at the C1 position acts as a powerful EWG, reducing the electron density of the entire ring. Its activating effect is most pronounced at the ortho (C2, C6) and para (C4) positions, which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[5][11]

  • Fluorine (-F): Fluorine atoms exert a strong inductive electron-withdrawing effect due to their high electronegativity. This effect further deactivates the ring, making it more electrophilic.[7][8] Counterintuitively, despite the strength of the C-F bond, fluoride is an excellent leaving group in SNAr reactions.[6][12] This is because the rate-determining step is the nucleophilic attack, which is accelerated by fluorine's electronegativity; the subsequent C-F bond cleavage is fast as it restores aromaticity.[4][7] The order of leaving group ability in SNAr is typically F > Cl > Br > I, the opposite of SN2 reactions.[8]

  • Iodine (-I): The iodine at the C2 position also contributes an inductive withdrawing effect, though weaker than fluorine's. Its primary role in the context of SNAr is steric and electronic modulation. It is a much poorer leaving group than fluorine in this mechanism. However, the C-I bond serves as a valuable synthetic handle for subsequent palladium-catalyzed cross-coupling reactions, a topic discussed in Section 4.

The Inevitable Outcome: Substitution at C4

Nucleophilic attack will preferentially occur at the C4 position. The rationale is twofold:

  • Electronic Activation: The C4 position is para to the strongly activating -COOH group. This allows for the direct delocalization of the negative charge of the Meisenheimer intermediate onto the carboxylate group, providing significant resonance stabilization.[5] The C3 position is meta to the -COOH group and does not benefit from such resonance stabilization.[5]

  • Steric Hindrance: The C3 position is flanked by the bulky iodine atom at C2 and the carboxylic acid at C1, creating significant steric hindrance that disfavors nucleophilic attack.

main_image [label=<

];

// Annotations C4_label [label="Most Activated Site (C4)\n- Para to -COOH (Resonance)\n- F is an excellent SNAr leaving group", pos="2.5,1.5!", fontsize=10, fontcolor="#34A853"]; C3_label [label="Less Favorable (C3)\n- Meta to -COOH\n- Sterically hindered", pos="-2.5,0.8!", fontsize=10, fontcolor="#EA4335"]; CI_label [label="Cross-Coupling Site (C2)\n- Site for Pd-catalyzed reactions\n- Poor SNAr leaving group", pos="-2.5,-1.2!", fontsize=10, fontcolor="#4285F4"];

// Invisible edges to position labels main_image -> C4_label [style=invis, len=1.5]; main_image -> C3_label [style=invis, len=1.5]; main_image -> CI_label [style=invis, len=1.5]; } } Figure 2: Reactivity map of this compound.

Application Notes: Practical Considerations

Successful SNAr reactions require careful selection of nucleophiles, solvents, and bases to maximize yield and minimize side reactions.

  • Nucleophiles: A wide range of nucleophiles can be employed.

    • N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are most common, leading to valuable N-aryl anthranilic acid derivatives. These are key precursors for quinolone antibiotics.[1][2]

    • O-Nucleophiles: Alcohols and phenols (as alkoxides/phenoxides) can be used, though often require more forcing conditions.

    • S-Nucleophiles: Thiols (as thiolates) are excellent nucleophiles and typically react under mild conditions.

  • Solvents: Polar aprotic solvents are the standard choice as they effectively solvate the cationic counter-ion of the base without hydrogen bonding to the nucleophile, thus preserving its reactivity.[9]

    • Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP).

    • Rationale: These solvents have high boiling points, allowing for a wide range of reaction temperatures, and can dissolve a broad spectrum of organic and inorganic reagents.

  • Bases: A base is required to deprotonate the nucleophile (if it is not already anionic) and to neutralize the HF that is formed during the reaction.

    • Recommended: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N).

    • Rationale: These are non-nucleophilic bases that are strong enough to facilitate the reaction but generally mild enough to prevent unwanted side reactions like decarboxylation of the benzoic acid, which can occur under harsh basic conditions at high temperatures.[11] Stronger bases like NaH can be used if the nucleophile is a weak acid (e.g., a thiol or alcohol) but require anhydrous conditions.[9][13]

  • Temperature: Reaction temperatures typically range from room temperature to >100 °C, depending on the nucleophilicity of the attacking species and the overall reactivity of the system. Reactions should be monitored for completion to avoid degradation at elevated temperatures.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating in-process checks to ensure reaction completion.

Workflow A 1. Reagent Preparation B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Reagent Addition B->C D 4. Reaction & Monitoring (TLC / LC-MS) C->D E 5. Aqueous Workup (Quench, Extract, Wash) D->E F 6. Purification (Crystallization / Chromatography) E->F G 7. Product Characterization F->G

Protocol 1: General Procedure for Amination with a Secondary Amine (e.g., Piperidine)

This protocol details the synthesis of 4-(piperidin-1-yl)-3-fluoro-2-iodobenzoic acid.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 2.5 eq)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 0.1 - 0.2 M concentration)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 - 2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent & Reagent Addition: Add anhydrous DMSO (or DMF) via syringe to the flask, followed by the dropwise addition of piperidine (1.2 - 1.5 eq) at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical method would be to spot a small aliquot of the reaction mixture against the starting material on a silica plate, eluting with a mixture like 30% Ethyl Acetate in Hexanes. The reaction is complete when the starting benzoic acid spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice-water.

    • Acidify the aqueous solution to pH ~3-4 with 1M HCl. This protonates the product's carboxylate, causing it to precipitate.

    • Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts.

    • Dry the product under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Table 1: Typical Reaction Conditions for Various Nucleophiles
NucleophileBaseSolventTypical Temp. (°C)Notes
Primary/Secondary AminesK₂CO₃, Et₃NDMF, DMSO60 - 120Reaction rate depends on amine basicity and steric bulk.
AnilinesK₂CO₃, Cs₂CO₃DMSO, NMP100 - 150Generally less nucleophilic than aliphatic amines; may require higher temperatures.
Alcohols (as Alkoxides)NaH, KHMDSTHF, DMF25 - 80Requires pre-formation of the alkoxide under anhydrous conditions.
Thiols (as Thiolates)NaH, K₂CO₃DMF, THF0 - 50Thiols are highly nucleophilic; reactions are often rapid at lower temperatures.

Orthogonal Reactivity: The C-I Bond

A key advantage of using this compound is the potential for sequential, orthogonal functionalization. While the C-F bond at the C4 position is susceptible to SNAr, the C-I bond at the C2 position is an ideal handle for palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.[14]

This dual reactivity allows for a modular synthetic strategy:

  • Step 1 (SNAr): Introduce a nucleophile at the C4 position.

  • Step 2 (Cross-Coupling): Introduce a different group at the C2 position via a Pd-catalyzed reaction.

This powerful approach enables the rapid construction of highly substituted, complex aromatic cores from a single, versatile starting material. Careful selection of catalysts and ligands is essential to avoid side reactions, especially when dealing with the ortho-ester or acid functionality.[14]

References

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025, October 17). Chemeurope.com. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of Fluoroquinolone Antibiotics. (n.d.). Quimicaorganica.org. Retrieved from [Link]

  • Aromatic nucleophilic substitution. (n.d.). SlideShare. Retrieved from [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). University of Babylon. Retrieved from [Link]

  • Bueso-Bordils, J. I., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals (Basel), 15(7), 808. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Kim, C. U., & Luh, B. Y. (n.d.). Novel synthesis of quinolone-3-sulfonic acid derivatives. Tetrahedron Letters. Retrieved from [Link]

  • Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. (n.d.). University of Birmingham. Retrieved from [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (n.d.). ACS Green Chemistry Institute. Retrieved from [Link]

  • Aromatic Substitution. (n.d.). Vapourtec. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Retrieved from [Link]

  • Czarny, A., et al. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. Retrieved from [Link]

  • Addition-Elimination at Aromatics (SNAR). (n.d.). College of Saint Benedict and Saint John's University. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in 3,4-Difluoro-2-iodobenzoic acid coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,4-Difluoro-2-iodobenzoic Acid Coupling

Executive Summary: The "Perfect Storm" of Reactivity

Coupling this compound is deceptively challenging because it sits at the intersection of two competing chemical behaviors:

  • High Steric Hindrance (The "Ortho Effect"): The bulky Iodine at C2 and the Carboxylic Acid at C1 create significant steric strain. The free carboxylate can also bind to Palladium, displacing ligands and killing the catalyst (forming inactive Pd-black).

  • High Electronic Activation: The two Fluorine atoms (C3, C4) are strongly electron-withdrawing. This makes the C-I bond highly reactive toward oxidative addition, but it also destabilizes the ring, making it prone to protodehalogenation (loss of Iodine) and decarboxylation (loss of

    
    ).
    

This guide provides a self-validating workflow to navigate these competing forces.

Part 1: Strategic Decision Matrix (Start Here)

Before mixing reagents, you must make a critical choice: Direct Acid Coupling vs. Ester Protection .

  • Route A (Ester Protection): Highly Recommended.[1] Converts the interfering -COOH into a benign ester (Methyl or tert-Butyl).

  • Route B (Direct Acid Coupling): High Risk. Only use if the downstream hydrolysis is impossible due to substrate sensitivity.

DecisionMatrix Start Start: this compound Decision Can product tolerate basic hydrolysis (LiOH/NaOH)? Start->Decision RouteA ROUTE A (Recommended) Protect as Methyl Ester Decision->RouteA YES RouteB ROUTE B (Challenging) Direct Acid Coupling Decision->RouteB NO StepA1 1. MeI / K2CO3 / DMF (Quant. Yield) RouteA->StepA1 StepB1 Requires Specialized Ligands (SPhos or XPhos) RouteB->StepB1 StepA2 2. Standard Suzuki (Pd(dppf)Cl2 or Pd(PPh3)4) StepA1->StepA2 StepB2 Strict Anhydrous Conditions (Prevents Protodehalogenation) StepB1->StepB2

Figure 1: Strategic workflow for selecting the optimal coupling pathway based on substrate tolerance.

Part 2: The "Golden Protocol" (Direct Acid Coupling)

If you must couple the free acid, standard conditions (


 / 

) will likely fail due to catalyst poisoning. You must use a Buchwald-type precatalyst system .
Reagents & Stoichiometry
ComponentEquiv.Recommended ReagentFunction
Substrate 1.0This compoundElectrophile
Boronic Acid 1.2-1.5Aryl/Heteroaryl Boronic AcidNucleophile
Catalyst 0.02-0.05Pd(OAc)₂ or Pd₂(dba)₃ Metal Source
Ligand 0.04-0.10SPhos (water-tolerant) or XPhos Bulky ligand to prevent Pd-COOH binding
Base 3.0K₃PO₄ (finely ground)Base (Phosphate is superior to Carbonate here)
Solvent [0.2 M]1,4-Dioxane / Water (10:1) Solvent (Water is essential for boronic acid activation)
Step-by-Step Protocol
  • Degassing (Critical): Charge the reaction vial with the solid acid, boronic acid,

    
    , and SPhos. Cap and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst death.
    
  • Catalyst Addition: Add the Pd source.[2][3][4][5] If using

    
    , it is stable in air, but adding it under flow is best.
    
  • Solvent Sparging: Separately sparge the Dioxane/Water mixture with Argon for 15 minutes. Add to the solids via syringe.

  • Temperature Ramp: Heat to 80°C . Do not exceed 100°C to avoid decarboxylation of the electron-deficient ring.

  • Monitoring: Check LCMS at 2 hours. Look for the mass of the product (M+H) and the mass of the protodehalogenated byproduct (Mass of SM minus 126 Da).

Part 3: Troubleshooting Guide (FAQ)

Q1: I see the starting material disappearing, but the major product mass is [M-126]. What happened?

Diagnosis: You are suffering from Protodehalogenation .[2] The Iodine has been replaced by Hydrogen.

  • The Cause: The 3,4-difluoro substitution makes the ring electron-deficient. After oxidative addition, the Pd-Ar species is highly electrophilic. If transmetallation is slow (due to steric hindrance at the ortho position), the Pd species will grab a hydride from the solvent or base.

  • The Fix:

    • Switch Solvents: Move from Dioxane/Water to Toluene (anhydrous) .

    • Change Base: Switch from

      
       to CsF  or TMSOK  (Potassium trimethylsilanolate) in anhydrous conditions.
      
    • Increase Boronic Acid: Push the transmetallation rate by increasing Boronic Acid to 2.0 equiv.

Q2: The reaction turns black immediately and conversion stops at <10%.

Diagnosis: Catalyst Poisoning via Carboxylate Binding.

  • The Mechanism: The free carboxylic acid (

    
     due to fluorines) deprotonates. The resulting carboxylate (
    
    
    
    ) acts as a ligand, binding to Palladium and displacing your phosphine ligand. This "ligandless" Palladium aggregates into inactive Palladium black.
  • The Fix:

    • Protect the Acid: (See Route A in Figure 1). This is 100% effective.

    • Ligand Overdose: Increase SPhos loading to 2:1 or 3:1 relative to Palladium to out-compete the carboxylate.

Q3: I see a new spot, but the mass corresponds to [SM - 44].

Diagnosis: Decarboxylation .

  • The Cause: The electron-withdrawing fluorines at C3/C4 destabilize the carboxylate-ring bond, especially at high temperatures.

  • The Fix: Lower the reaction temperature to 60-70°C . If the reaction becomes too slow, you must use a more active catalyst (e.g., Pd-PEPPSI-IPr ) rather than increasing heat.

Part 4: Mechanistic Visualization

Understanding the failure modes is key to fixing them. The diagram below illustrates the competition between the productive cycle and the "Death Spiral" of catalyst poisoning.

Mechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Fast due to F-subst) Pd0->OxAdd + Ar-I TransMet Transmetallation (SLOW due to Sterics) OxAdd->TransMet + Ar-B(OH)2 Poison FAILURE MODE 1: Carboxylate Binding (Pd-Black Formation) OxAdd->Poison Free COOH interferes Proto FAILURE MODE 2: Protodehalogenation (Loss of Iodine) OxAdd->Proto Solvent/Hydride attack Prod Product TransMet->Prod Reductive Elim.

Figure 2: Catalytic cycle highlighting the specific vulnerability of this compound to poisoning and side reactions.

References

  • Altman, R. A., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids." Journal of Organic Chemistry, 2007. (Establishes SPhos efficacy for sterically hindered substrates).

  • Goossen, L. J., et al. "Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts." Science, 2006. (Mechanistic insight into decarboxylation risks of electron-deficient benzoic acids).

  • BenchChem Technical Support. "Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids." BenchChem Application Notes, 2025. (Specific troubleshooting for 2-halo acids).

  • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007. (Definitive guide on XPhos/SPhos usage).

Sources

Purification strategies for 3,4-Difluoro-2-iodobenzoic acid byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3,4-Difluoro-2-iodobenzoic Acid

Introduction: The Criticality of Purity in Halogenated Intermediates

Welcome to the Technical Support Center. As researchers in drug development—specifically those working on MEK inhibitors like Cobimetinib or similar fluorinated scaffolds—you understand that this compound (CAS: 1803847-42-8) is not just a reagent; it is a pivotal regiochemical anchor.[1]

The iodine at the C2 position is sterically crowded and electronically labile. Impurities here are not merely inert; they are active saboteurs.[1] A 1% contamination of the un-iodinated starting material (3,4-difluorobenzoic acid) or the wrong regioisomer (6-iodo) can lead to inseparable mixtures in subsequent Suzuki-Miyaura couplings or amide bond formations.[1]

This guide moves beyond standard "wash and dry" instructions. We will explore the physicochemical logic required to isolate your target with >98% purity.

Module 1: Troubleshooting Color & Oxidative Byproducts

User Question: "My crude product is a dark pink/brown solid, even though the literature describes it as white/off-white. Does this affect the yield, and how do I fix it?"

Scientist Response: The coloration is caused by molecular iodine (


)  or polyiodide chains  trapped within the crystal lattice. This is common in Sandmeyer reactions or electrophilic iodinations where oxidation occurs.[1] While it may not significantly affect the mass yield, free iodine is a radical scavenger that can poison palladium catalysts in downstream cross-coupling reactions.

The Protocol: Reductive Scavenging Do not rely on simple solvent washing. You must chemically reduce the iodine.

  • Dissolution: Dissolve the crude acid in Ethyl Acetate (EtOAc).

  • The Scavenger Wash: Wash the organic phase with a 10% w/v aqueous solution of Sodium Thiosulfate (

    
    )  or Sodium Bisulfite (
    
    
    
    ).[1]
    • Mechanism:[1][2][3]

      
      
      
    • The color should shift immediately from brown/pink to pale yellow/colorless.

  • Verification: The aqueous layer must remain colorless. If it turns yellow/brown, repeat the wash.

  • Acidification Warning: Ensure your workup remains neutral during this wash.[1] Do not acidify yet, as thiosulfate decomposes in strong acid to release sulfur dioxide and colloidal sulfur (cloudiness).

Module 2: Removing Unreacted Starting Material (3,4-Difluorobenzoic Acid)

User Question: "I have 5-10% unreacted 3,4-difluorobenzoic acid in my product. Flash chromatography is difficult due to streaking.[1] Is there a scalable alternative?"

Scientist Response: Chromatography of benzoic acids is notoriously difficult due to peak tailing unless you use buffered mobile phases (e.g., 0.1% TFA). However, for scale-up, we utilize the pKa Differential Strategy .

The Science:

  • Target (this compound): Estimated pKa

    
     2.5 - 2.8 (The ortho-iodo group increases acidity via steric inhibition of resonance and inductive withdrawal).[1]
    
  • Impurity (3,4-Difluorobenzoic acid): Estimated pKa

    
     3.5 - 3.8.[1]
    

Because the target is a stronger acid, we can use a Controlled pH Swing .

Protocol: The "Reverse Acidification" Technique

  • Full Solubilization: Dissolve the crude mixture in saturated Sodium Bicarbonate (

    
    )  (pH 
    
    
    
    8.5). Both species will be soluble carboxylate salts.[1]
  • Filtration: Filter off any non-acidic insoluble matter (e.g., inorganic salts, catalyst residues).

  • Stepwise Acidification (The Critical Step):

    • Slowly add 1M HCl while monitoring pH.[1]

    • Target pH 3.2: At this pH, the weaker acid (Impurity, pKa ~3.5) is predominantly protonated (

      
      ) and less soluble, while the stronger acid (Target, pKa ~2.5) remains largely ionized (
      
      
      
      ) and in solution.[1] Note: This requires precise optimization on your specific batch.
    • Alternative (Safer): Fully acidify to pH 1 to precipitate everything, then perform a Recrystallization (see Module 3). The pKa difference is often too narrow for perfect separation by extraction alone, but it helps enrich the mixture.

Module 3: Regioisomer Separation & Final Polishing[1]

User Question: "How do I remove the 6-iodo regioisomer? It co-elutes on HPLC."

Scientist Response: Regioisomers (2-iodo vs 6-iodo) have identical molecular weights and similar polarities, making flash chromatography inefficient. They do, however, possess distinct crystal lattice energies .

The Protocol: Polarity-Tuned Recrystallization We utilize a binary solvent system that exploits the "Ortho Effect."[1] The 2-iodo substituent disrupts planarity more than the 6-iodo (relative to other ring substituents), often making the target more soluble in non-polar solvents than the impurity.

Recommended Solvent System: Toluene / Heptane or Ethanol / Water .[1]

Workflow Visualization:

Recrystallization_Workflow Start Crude Mixture (Target + Isomers) Dissolve Dissolve in Boiling Toluene (Min. Volume) Start->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Filtration (Remove inorganic salts) Check->Filter No (Turbid) Cool Slow Cooling to RT (Seed if possible) Check->Cool Yes Filter->Cool AntiSolvent Add Heptane (Antisolvent) dropwise until turbid Cool->AntiSolvent Chill Chill to 0-4°C for 2 hours AntiSolvent->Chill Collect Filtration & Wash (Cold Toluene/Heptane) Chill->Collect Liquor Mother Liquor (Contains Enriched Impurities) Collect->Liquor Filtrate

Figure 1: Logic flow for the recrystallization of fluorinated iodobenzoic acids. The use of an antisolvent (Heptane) allows for controlled precipitation of the target.

Summary of Physicochemical Data

To aid your purification, we have compiled the estimated properties of the key species.

PropertyTarget: this compoundImpurity: 3,4-Difluorobenzoic acidImpurity: 2,3,4-Trifluorobenzoic acid*
Molecular Weight 284.00 g/mol 158.10 g/mol 176.09 g/mol
Estimated pKa 2.5 – 2.83.5 – 3.83.2 – 3.4
Solubility (Water) Low (pH < 2)Low (pH < 3)Low (pH < 3)
Solubility (Toluene) Moderate (Hot)LowLow
Appearance White/Off-white NeedlesWhite PowderWhite Crystals

*Note: Trifluoro impurities may be present if the starting material was 2,3,4-trifluorobenzoic acid.[2][4]

Module 4: Safety & Stability (Deiodination Risks)

User Question: "Can I dry the product in an oven at 80°C?"

Scientist Response: NO. Iodinated aromatics, especially those with electron-withdrawing fluorines, can be thermally unstable. The C-I bond is the weakest carbon-halogen bond (


 57 kcal/mol).[1]
  • Risk: Prolonged heating >60°C can induce deiodination , reverting your purified product back to 3,4-difluorobenzoic acid and liberating iodine (turning the solid pink again).

  • Protocol: Dry under high vacuum at 40°C maximum . Use a desiccator with

    
     if strictly anhydrous material is required.[1]
    

References

  • Preparation of Cobimetinib . Google Patents.[1] WO2017096996A1.[1] Retrieved from .[1]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination . Arkivoc. 2012.[1] Retrieved from .[1]

  • Process for production of 2,3,4-trifluoro-5-iodobenzoic acid . Google Patents.[1] US20070149808A1.[1] Retrieved from .

  • m-Iodobenzoic Acid Synthesis (Sandmeyer Protocol) . Organic Syntheses, Coll.[5] Vol. 2, p.349 (1943). Retrieved from .[1]

  • 3,4-Difluorobenzoic acid Properties . PubChem. CID 99166.[1][6] Retrieved from .[1]

Sources

Technical Support Center: Minimizing Deiodination Side Reactions in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios specifically focused on a persistent and often costly issue: deiodination of aryl iodides.

Frequently Asked Questions (FAQs)
Q1: What is deiodination, and why is it a significant problem in my cross-coupling reaction?

Answer: Deiodination, a specific form of hydrodehalogenation, is an undesired side reaction where the iodine atom on your aryl iodide starting material is replaced by a hydrogen atom, yielding a simple arene byproduct. This process consumes your valuable starting material, palladium catalyst, and reagents, leading to lower yields of the desired coupled product and complicating purification.

The core issue stems from the relative weakness of the Carbon-Iodine (C-I) bond compared to C-Br or C-Cl bonds. This lower bond dissociation energy makes aryl iodides highly reactive and thus excellent substrates for oxidative addition to the Pd(0) center, the first crucial step in most cross-coupling catalytic cycles.[1][2] However, this high reactivity also makes them more susceptible to competing degradation pathways that lead to the unwanted deiodinated product.

Q2: I understand the C-I bond is weak, but what is the specific mechanism that leads to the deiodinated byproduct?

Answer: Deiodination is not a single pathway but can occur through several mechanisms, often competing with the desired catalytic cycle. The most common routes involve the formation of a Palladium-Hydride (Pd-H) species.

  • From β-Hydride Elimination: In reactions like the Heck or Buchwald-Hartwig amination, a Pd-H species can be formed via β-hydride elimination from an intermediate. This reactive species can then reductively eliminate with the aryl group to form the deiodinated arene.[3][4]

  • From Solvent or Reagents: Protic solvents (like water or alcohols), certain bases (like alkoxides), or even the amine coupling partner can serve as a source of hydride, which can be transferred to the palladium center.[5][6]

  • Direct Reduction Pathways: In some cases, the aryl-palladium(II)-iodide intermediate can be directly reduced by a sacrificial reductant in the system, leading to the deiodinated product without necessarily forming a stable Pd-H species.

The key takeaway is that any condition that promotes the formation or persistence of Pd-H species, or other reductive pathways, can increase the rate of deiodination relative to the productive cross-coupling.

Deiodination_Mechanism cluster_desired Desired Cross-Coupling Cycle cluster_side Competing Deiodination Pathway A Pd(0)L_n B Ar-Pd(II)(I)L_n (Oxidative Addition) A->B Ar-I C Ar-Pd(II)(Nu)L_n (Transmetalation/ Ligand Exchange) B->C Nucleophile (e.g., R-B(OH)2, R2NH) E [H-Pd(II)(I)L_n] (Hydride Source) B->E Hydride Source (Solvent, Base, etc.) F Ar-H (Deiodinated Byproduct) B->F Direct Reduction D Ar-Nu (Product) C->D Reductive Elimination D->A Regenerates Catalyst E->F Reductive Elimination

Caption: Competing pathways: desired cross-coupling vs. deiodination.

Troubleshooting Guides by Reaction Type
Scenario 1: "I'm observing significant deiodination (>20%) in my Suzuki-Miyaura coupling. What are my primary levers for optimization?"

Answer: This is a common issue. In Suzuki couplings, the base plays a critical role not only in activating the boronic acid but also in influencing side reactions.[7] Your optimization strategy should be systematic.

Troubleshooting Workflow: Suzuki-Miyaura Deiodination

  • Evaluate the Base: Strong bases like NaOH or NaOtBu in the presence of protic solvents can accelerate deiodination.

    • Action: Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. They are effective at promoting transmetalation without contributing to rampant deiodination.[3][7]

  • Check Your Solvent: Anhydrous, aprotic solvents are generally preferred.

    • Action: Ensure your toluene or dioxane is rigorously dry. If you are using a solvent mixture with water, minimize the water content to only what is necessary to solubilize the base.

  • Assess the Ligand: The ligand's job is to stabilize the palladium center and modulate its reactivity. For Suzuki reactions, bulky, electron-rich phosphine ligands are often key.

    • Action: If you are using a simple ligand like PPh₃, consider switching to a modern biarylphosphine ligand (e.g., SPhos, XPhos). These ligands promote the final, product-forming reductive elimination step, which helps it outcompete the deiodination pathway.[8][9][10]

  • Control the Temperature: Higher temperatures can sometimes favor the deiodination pathway.

    • Action: Once you have an optimized base/ligand system, try running the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C).

Sources

Technical Guide: Recrystallization Optimization for 3,4-Difluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide addresses the purification of 3,4-Difluoro-2-iodobenzoic acid (CAS: 110877-64-0 / Analogous structures). As a poly-halogenated benzoic acid, this compound presents unique crystallographic challenges. The bulky iodine atom at the ortho (2-) position disrupts planar stacking, often leading to "oiling out" rather than distinct crystal formation. Furthermore, the electron-withdrawing fluorine atoms at the 3 and 4 positions significantly increase the acidity and lipophilicity compared to non-fluorinated analogs.

This document provides a logic-driven approach to solvent selection, troubleshooting common failure modes (oiling out, impurity retention), and validating purity.

Solvent Selection Logic (The "Why")

Do not rely on a single "magic solvent."[1] The optimal system depends entirely on your specific impurity profile (e.g., unreacted starting material vs. over-iodinated byproducts).

Physicochemical Profiling
  • Target Molecule: this compound.

  • Key Property: The carboxylic acid moiety allows for hydrogen bonding (dimerization), while the halogenated ring is lipophilic.

  • Solubility Prediction:

    • High Solubility: Ethanol, Methanol, Acetone, Ethyl Acetate, THF.

    • Low Solubility: Water, Hexanes, Heptane, Toluene (cold).

Recommended Solvent Systems
System TypeSolvent PairMechanism of ActionBest For...[2][3]
Polar/Protic Ethanol / Water Displacement: Water acts as an anti-solvent, forcing the hydrophobic halogenated ring out of solution.General Purification. Removes inorganic salts and highly polar impurities.
Non-Polar Toluene / Heptane Temperature Differential: High solubility in hot Toluene; sharp drop in solubility upon cooling/adding Heptane.Removing Isomers. Excellent for separating regioisomers (e.g., 2,3-difluoro analogs) which may stay in the mother liquor.
Intermediate Ethyl Acetate / Hexane Polarity Tuning: Gentle system for thermally unstable compounds.Low-Melting Solids. If the compound oils out in water-based systems, use this.
Decision Logic for Solvent Screening

SolventSelection Start Start: Analyze Crude Purity ImpurityType Identify Major Impurity Start->ImpurityType PolarImp Polar / Salts / Acids ImpurityType->PolarImp NonPolarImp Non-Polar / Isomers ImpurityType->NonPolarImp SolventA System A: Ethanol/Water (Standard) PolarImp->SolventA SolventB System B: Toluene/Heptane (Isomer Selective) NonPolarImp->SolventB CheckOil Does it 'Oil Out'? SolventA->CheckOil SolventB->CheckOil Switch Switch to EtOAc/Hexane CheckOil->Switch Yes Success Proceed to Crystallization CheckOil->Success No Switch->Success

Figure 1: Decision matrix for selecting the initial solvent system based on impurity profile.

Experimental Protocols

Protocol A: The "Gold Standard" (Ethanol/Water)

Use this for initial attempts or when removing inorganic salts.

  • Dissolution: Place 1.0 g of crude this compound in a 25 mL Erlenmeyer flask. Add Ethanol (95%) dropwise while heating to boiling (approx. 78°C) until the solid just dissolves.

    • Note: If >10 mL is required, the solubility is too low; switch to Acetone.

  • Clarification (Optional): If the solution is dark, add activated carbon (1-2% w/w), boil for 2 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still hot, add Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of hot Ethanol to clear the turbidity.

  • Crystallization: Allow to cool to room temperature undisturbed for 2 hours. Then, cool to 4°C in an ice bath for 1 hour.

  • Isolation: Filter via vacuum.[2][4] Wash with cold 50:50 Ethanol/Water.

Protocol B: The "Anti-Oil" Method (Toluene/Heptane)

Use this if the compound oils out in Protocol A or if you need to remove non-polar organic impurities.

  • Dissolution: Suspend solid in minimal Toluene and heat to 90-100°C.

  • Anti-Solvent: Add Heptane slowly to the hot solution until saturation is reached (cloud point).

  • Seeding (Critical): Cool slightly (to ~80°C) and add a "seed crystal" of pure product if available. This provides a template for the lattice, preventing oil formation.

  • Slow Cooling: Wrap the flask in foil or a towel to ensure very slow cooling. Rapid cooling promotes oiling.

Troubleshooting & FAQs

Q1: The compound "oils out" (forms a liquid blob) instead of crystals. Why?

Cause: The melting point of the solvated impurity-product mixture is lower than the boiling point of the solvent. This is common with ortho-iodinated compounds due to disrupted crystal packing. Solution:

  • Lower the Temperature: Do not saturate at the boiling point. Saturate at a lower temperature (e.g., 50°C).

  • Change Solvent: Switch to a lower boiling solvent system (e.g., Dichloromethane/Hexane) so the solvent boils before the compound melts.

  • Vigorous Stirring: Sometimes, rapid stirring during the cooling phase can induce nucleation in an oiling system.

Q2: My yield is very low (<40%).

Cause: The compound is too soluble in the "cold" solvent, or the anti-solvent ratio is incorrect. Solution:

  • Acidify the Water: If using Ethanol/Water, add a small amount of HCl to the water (pH ~2). This suppresses the ionization of the carboxylic acid, making it less soluble in the water phase and forcing precipitation [1].

  • Concentrate: Evaporate 30% of the solvent volume before cooling.

Q3: Why is the position of the Iodine (2-position) critical?

Technical Insight: The iodine at the 2-position (ortho) creates steric strain with the carboxylic acid group. This forces the carboxylic acid out of planarity with the benzene ring. In recrystallization, this means the crystal lattice energy is lower (easier to melt) compared to the 3- or 4-iodo isomers. You must treat this compound more gently (lower temperatures) than standard benzoic acid [2].

Process Visualization

The following diagram illustrates the critical pathway for preventing "Oiling Out," the most common failure mode for this specific molecule.

RecrystallizationFlow Crude Crude Mixture (Solid) Dissolve Dissolution (Hot Solvent) Crude->Dissolve Saturation Saturation Point (Cloudy) Dissolve->Saturation Cooling Cooling Phase Saturation->Cooling PhaseSep Phase Separation? Cooling->PhaseSep Oil OILING OUT (Liquid Droplets) PhaseSep->Oil Temp > MP(mix) Crystal NUCLEATION (Solid Crystals) PhaseSep->Crystal Temp < MP(mix) Remedy Remedy: Reheat & Add Seed OR Change Solvent Oil->Remedy Remedy->Dissolve

Figure 2: Workflow emphasizing the critical phase separation point where oiling out occurs.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for benzoic acid derivatives).

  • Arkat USA. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination. (Provides analogous data on melting points and solubility of fluoro-iodo-benzoic acids).

  • BenchChem. (2025).[5] Solubility of 2-Iodobenzoate and its Derivatives. (Solubility data for ortho-iodinated benzoic acids).

  • Google Patents. (2016). CN106008195B: Preparation method of 2,4-difluoro-5-iodobenzoic acid.[6] (Industrial context for synthesis and purification).[1][2][6][7]

Sources

Preventing decarboxylation of 3,4-Difluoro-2-iodobenzoic acid at high temps

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,4-Difluoro-2-iodobenzoic Acid

Introduction: Navigating the Thermal Instability of this compound

This compound is a valuable building block in medicinal chemistry and materials science, prized for its unique electronic and steric properties. However, its utility is often challenged by a significant thermal liability: decarboxylation at elevated temperatures. This undesired side reaction leads to the formation of 1,2-difluoro-3-iodobenzene, resulting in reduced yields, complex purification challenges, and compromised experimental reproducibility.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and field-proven protocols to mitigate and prevent the decarboxylation of this compound during high-temperature synthetic transformations, particularly in metal-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to decarboxylation?

A1: The susceptibility of 2-halobenzoic acids to decarboxylation is a well-documented phenomenon. The reaction is often facilitated by transition metal salts, especially copper compounds, which can form carboxylate complex intermediates[1]. The process is believed to proceed through the formation of an aryl-metal species upon the expulsion of CO₂. The ortho-iodo substituent on the benzoic acid ring plays a crucial role in this process, potentially by stabilizing the transition state or participating in the formation of a key intermediate with the metal catalyst used in subsequent reactions (e.g., Palladium or Copper). At elevated temperatures, typically above 80-100 °C, the rate of this decomposition pathway becomes significant.

Q2: What are the tell-tale signs of decarboxylation in my reaction?

A2: The primary indicator is the detection of the decarboxylated byproduct, 1,2-difluoro-3-iodobenzene , in your reaction mixture via analytical techniques like GC-MS or LC-MS. Other symptoms include:

  • Low yield of the desired coupled product.

  • Stalled reaction progress , even with active catalyst.

  • Observation of gas evolution (CO₂) in a sealed reaction vessel, leading to pressure buildup.

  • A complex crude NMR spectrum showing the disappearance of the carboxylic acid proton and the appearance of a new aromatic proton signal corresponding to the byproduct.

Q3: Can my palladium cross-coupling catalyst cause this issue?

A3: Yes. While copper is a classic catalyst for decarboxylation, the palladium catalysts used in reactions like Suzuki, Heck, or Sonogashira coupling can also facilitate this side reaction. The initial coordination of the palladium center to the carboxylate can precede or compete with the oxidative addition into the C-I bond, especially at high temperatures. Optimizing the catalyst system to favor the productive cross-coupling cycle over the decarboxylation pathway is a key strategy for success.

Troubleshooting Guide: A Mechanistic Approach to Prevention

Unwanted decarboxylation is not a random event; it is a competing reaction pathway. The core principle of preventing it is to accelerate the rate of your desired reaction (k_coupling) so that it significantly outpaces the rate of decarboxylation (k_decarboxylation). This is achieved by carefully optimizing four key parameters: Temperature , Catalyst System , Solvent , and Base .

Troubleshooting_Workflow start Decarboxylation Observed? temp Is Temp > 100°C? start->temp ligand Is Ligand Optimized? temp->ligand No sol_temp 1. Lower Temp (70-90°C) 2. Run Temp Screen temp->sol_temp Yes solvent Solvent Choice? ligand->solvent Yes sol_ligand Use Bulky, e⁻-Rich Ligands (e.g., SPhos, RuPhos, Xantphos) ligand->sol_ligand No base Base Appropriate? solvent->base Optimized sol_solvent Use Aprotic, Lower-Boiling Solvents (Dioxane, THF, Toluene) solvent->sol_solvent Re-evaluate sol_base Screen Weaker, Non-Coordinating Bases (K₃PO₄, Cs₂CO₃) base->sol_base No end_node Problem Solved base->end_node Yes sol_temp->end_node sol_ligand->end_node sol_solvent->end_node sol_base->end_node

Caption: Troubleshooting decision tree for decarboxylation.

Problem: Excessive Temperature Driving Substrate Decomposition

High temperature is the primary driver of decarboxylation. Many standard cross-coupling protocols call for temperatures ≥100 °C, which is often detrimental for this compound.

Solution: Kinetic Control via Temperature Optimization

  • Action: Lower the reaction temperature. The goal is to find the "sweet spot" where the cross-coupling proceeds at a reasonable rate while decarboxylation is minimized.

  • Causality: Reaction rates are exponentially dependent on temperature (Arrhenius equation). By lowering the temperature, you disproportionately slow the higher activation energy process, which is often the undesired side reaction.

  • Protocol: Start your optimization at a lower temperature (e.g., 70-80 °C) and monitor the reaction. If conversion is slow, incrementally increase the temperature by 5-10 °C. Modern, highly active catalysts often enable efficient coupling well below 100 °C[2][3].

Reaction TypeRecommended Starting TemperatureNotes & Considerations
Suzuki-Miyaura 80 °CHighly dependent on ligand choice. Bulky phosphine ligands can enable lower temperatures[4].
Sonogashira 50 °C - Room TempCan often be run under very mild conditions. Copper-free variants may further reduce side reactions[5][6].
Heck 60 - 80 °CGenerally requires less thermal energy than Suzuki coupling. Photocatalytic methods can even proceed at room temperature[2][3].
Problem: Sluggish Coupling Reaction Allows Decarboxylation to Dominate

If the desired reaction is slow, the substrate is exposed to potentially destabilizing conditions for longer, allowing the competing decarboxylation to become the major pathway.

Solution: Accelerate Productive Coupling with an Optimized Catalyst System

  • Action: Employ a highly active palladium pre-catalyst and a state-of-the-art ligand.

  • Causality: The ligand sphere around the palladium center dictates its catalytic activity. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle[4][7]. This increased turnover frequency allows the desired reaction to complete at lower temperatures and in shorter times.

  • Recommended Ligands for Suzuki Coupling: SPhos, RuPhos, XPhos. These ligands are known to promote challenging couplings and can significantly lower the required reaction temperature.

  • Recommended Ligands for Sonogashira/Heck: Xantphos, P(t-Bu)₃. These can stabilize the catalytic species and promote efficient turnover under milder conditions[3][6].

Problem: Solvent Effects Promoting Undesired Pathways

The choice of solvent can influence substrate stability and reaction pathways. High-boiling polar aprotic solvents (e.g., DMF, NMP, DMAc) are common but can exacerbate thermal decomposition if not carefully controlled.

Solution: Judicious Solvent Selection

  • Action: Favor aprotic solvents with moderate boiling points.

  • Causality: Solvents like 1,4-dioxane , toluene , or THF provide sufficient solubility for many reactants while their lower boiling points naturally cap the maximum reaction temperature, preventing accidental overheating. Furthermore, avoiding protic solvents like alcohols is crucial as they can promote a competing side reaction known as protodehalogenation[4].

SolventBoiling Point (°C)PolarityComments
1,4-Dioxane101LowExcellent choice for Suzuki reactions. Aprotic and stable.
Toluene111LowGood for maintaining anhydrous conditions.
THF66MediumUseful for reactions that can proceed at lower temperatures.
DMF / NMP153 / 202HighUse with caution. Only if required for solubility and with strict temperature control.

Model Experimental Protocol: Low-Temperature Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound while minimizing decarboxylation.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.3 eq.)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (3.0 eq.)

  • Anhydrous 1,4-dioxane

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, quickly weigh and add the Pd₂(dba)₃ and SPhos. Add these solids to the Schlenk flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of all dissolved oxygen. Oxygen can lead to catalyst decomposition and promote side reactions like boronic acid homocoupling[8].

  • Reaction: Place the flask in a pre-heated oil bath set to 80 °C .

  • Monitoring: Stir vigorously and monitor the reaction progress by TLC or LC-MS at 1-hour intervals.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to pH ~2-3 to protonate the carboxylic acid product. Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Mechanism_Overview Substrate Ar(COOH)-I (Substrate) Catalyst Pd(0) or Cu(I) Catalyst Substrate->Catalyst Heat High Temp (>100°C) Decarboxylation Decarboxylation Pathway (k_decarboxylation) Heat->Decarboxylation Drives Catalyst->Decarboxylation Mediates Coupling Cross-Coupling Pathway (k_coupling) Catalyst->Coupling Catalyzes Intermediate [Ar-M] Intermediate Decarboxylation->Intermediate Byproduct Ar-H (Undesired Byproduct) Intermediate->Byproduct Protonolysis CO2 CO₂ Intermediate->CO2 + OxAdd Oxidative Addition Coupling->OxAdd Product Ar(COOH)-R (Desired Product) OxAdd->Product Transmetalation & Reductive Elimination

Caption: Competing reaction pathways for 2-halobenzoic acids.

References

  • American Chemical Society. (n.d.). Catalytic decarboxylation of benzoic acid.
  • OSTI.gov. (1993). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids.
  • National Institutes of Health (NIH). (2020). Decarboxylative Hydroxylation of Benzoic Acids.
  • BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • Wikipedia. (n.d.). Decarboxylation.
  • Wikipedia. (n.d.). Heck reaction.
  • Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions with 4-Chloro-2-iodobenzo[d]thiazole.
  • National Institutes of Health (NIH). (2016). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes.
  • ResearchGate. (2012). Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates Without Activating ortho Substituents.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Future4200. (2013). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Wikipedia. (n.d.). 2-Chlorobenzoic acid.

Sources

Catalyst selection for unreactive 2-iodo benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection for Unreactive 2-Iodobenzoic Acids

Ticket ID: #ORTHO-I-COOH-001 Subject: Overcoming Steric & Electronic Deactivation in 2-Iodobenzoic Acid Couplings Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ortho-Effect" Paradox

You are likely experiencing low conversion or decarboxylation. 2-iodobenzoic acids are deceptive; while the iodide is a good leaving group, the ortho-carboxylic acid moiety creates a "privileged but poisoned" environment.

  • The Problem: The carboxylate (

    
    ) binds to metal centers, often forming stable, unreactive "off-cycle" resting states (catalyst poisoning). Furthermore, the steric bulk hinders oxidative addition (Pd) or requires specific geometry (Cu).
    
  • The Solution: You must choose a catalyst system that either utilizes the carboxylate as a directing group (Copper) or overpowers the steric hindrance with bulky, electron-rich ligands (Palladium).

Part 1: Catalyst Selection Matrix

Do not guess. Use this logic flow to select your initial system based on your intended bond formation.

CatalystSelection Start Target Bond Type? CN_CO C-N / C-O Bond (Amines, Phenols) Start->CN_CO CC C-C Bond (Boronic Acids, Alkynes) Start->CC Cu_System Copper (Ullmann-Ma) Leverage Carboxylate Effect CN_CO->Cu_System Preferred Pd_System Palladium (Suzuki/Sonogashira) Overpower Sterics CC->Pd_System Preferred Ligand_Cu Ligand: Oxalamides or Amino Acids Cu_System->Ligand_Cu Ligand_Pd Ligand: Buchwald (SPhos) or PEPPSI-IPent Pd_System->Ligand_Pd

Figure 1: Decision matrix for catalyst selection based on nucleophile type.

Part 2: Protocol Modules

Module A: Copper-Catalyzed C-Heteroatom Coupling (The "Ma" Conditions)

Best for: Anilines, aliphatic amines, phenols.

The Science: Unlike Pd, Copper likes the carboxylate. In the Ullmann-Goldberg reaction, the ortho-carboxylate can act as an internal ligand, accelerating the reaction if the external ligand is compatible. However, standard ligands (phenanthroline) often fail because they compete poorly with the substrate.

Recommended System:

  • Catalyst: CuI (Purified, white powder).

  • Ligand: Oxalamides (e.g., BTMPO) or Amino Acids (4-hydroxy-L-proline).

  • Base: K₂CO₃ (Mild) or K₃PO₄.

  • Solvent: DMSO or DMF (Required for solubility of the potassium salt).

Standard Protocol (Self-Validating):

  • Mix: 1.0 equiv 2-iodobenzoic acid + 1.2 equiv Nucleophile + 0.1 equiv CuI + 0.2 equiv 4-hydroxy-L-proline + 2.0 equiv K₂CO₃.

  • Solvent: Add DMSO (0.5 M concentration).

  • Heat: 80–90 °C under Argon. Note: Do not exceed 100 °C to prevent decarboxylation.

  • Checkpoint: The reaction mixture should turn from green/blue to a dark brown/red upon completion. If it remains green, the catalyst is inactive (oxidized).

Why this works: The amino acid ligand forms a soluble, anionic Cu(I) species that prevents the formation of insoluble copper-benzoate polymers [1].

Module B: Palladium-Catalyzed C-C Coupling (The "Bulky" Approach)

Best for: Suzuki-Miyaura (Biaryls), Sonogashira.

The Science: The ortho-COOH creates massive steric hindrance. Standard ligands (PPh₃, dppf) will fail to promote oxidative addition or, more likely, will fail to promote reductive elimination, leading to homocoupling or dehalogenation. You need Dialkylbiaryl phosphines or NHC ligands .

Recommended System:

  • Catalyst: Pd-PEPPSI-IPent (Top Tier) or Pd(OAc)₂ + SPhos/XPhos .

  • Base: KOH or K₃PO₄ (Aqueous/Organic biphasic).

  • Solvent: 1,4-Dioxane/Water (4:1).

Standard Protocol:

  • Mix: 1.0 equiv 2-iodobenzoic acid + 1.5 equiv Boronic Acid + 2.0 equiv KOH.

  • Catalyst: Add Pd-PEPPSI-IPent (1–2 mol%).

  • Heat: 60 °C. Note: PEPPSI catalysts are highly active and allow lower temperatures, mitigating decarboxylation.

  • Checkpoint: Monitor by LCMS. If you see the product mass - 44 (decarboxylation), lower temp to 40 °C and increase catalyst loading to 5 mol%.

Why this works: The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold releases the active Pd-NHC species easily but the bulky NHC ligand (IPent) protects the metal center from being "choked" by the ortho-substituents, forcing the reductive elimination step [2].

Part 3: Troubleshooting & FAQs

Issue 1: "My product is losing the carboxylic acid (Mass = M - 44)."

Diagnosis: Thermal decarboxylation (Protodecarboxylation). Root Cause: The reaction temperature is too high, or you are using a Silver (Ag) additive (common in some protocols) which promotes decarboxylation (Hunsdiecker-type mechanism). Fix:

  • Eliminate Ag salts: Never use Ag₂CO₃ or Ag₂O with 2-iodobenzoic acids unless you want to remove the acid.

  • Switch Base: Change from K₂CO₃ to Cs₂CO₃ or K₃PO₄. Carbonate can sometimes promote decarboxylation pathways.

  • Esterification Strategy: If the acid is too unstable, convert it to the Methyl Ester first. The ester is electronically similar but cannot decarboxylate. Hydrolyze (LiOH/THF) after the coupling.

Issue 2: "The reaction stalls at 10% conversion."

Diagnosis: Catalyst Poisoning. Root Cause: The carboxylate is binding to the metal and precipitating. Fix:

  • For Cu: Increase Ligand:Cu ratio to 3:1. Use a more soluble ligand like N,N-dimethylglycine .

  • For Pd: Switch to Pd-PEPPSI-IPent .[1] The NHC ligand binds more tightly than the carboxylate, keeping the catalyst in the cycle.

Issue 3: "I see de-iodination (Protodehalogenation) instead of coupling."

Diagnosis: Hydride source contamination. Root Cause: Wet solvent or alcohol solvents acting as hydride donors. Fix:

  • Use anhydrous DMF/Dioxane.

  • Avoid alcohol solvents (MeOH, iPrOH) if using Pd catalysis.

Visual Troubleshooting Guide

Troubleshooting Problem Reaction Failed? Check_Mass Check LCMS Mass Problem->Check_Mass Mass_M_44 Mass = [M - 44] (Decarboxylation) Check_Mass->Mass_M_44 Mass_SM Mass = Starting Material (No Reaction) Check_Mass->Mass_SM Mass_M_I Mass = [M - I + H] (De-iodination) Check_Mass->Mass_M_I Sol_Decarb 1. Lower Temp (<60°C) 2. Switch to Ester 3. Remove Ag salts Mass_M_44->Sol_Decarb Sol_Stall 1. Switch to Pd-PEPPSI 2. Increase Ligand Ratio 3. Check O2 exclusion Mass_SM->Sol_Stall Sol_Deio 1. Dry Solvents 2. Avoid Alcohols Mass_M_I->Sol_Deio

Figure 2: Diagnostic workflow for common failure modes in 2-iodobenzoic acid coupling.

Comparative Data: Ligand Performance

Catalyst SystemSubstrate ScopeSteric ToleranceRisk of DecarboxylationReference
CuI / L-Proline C-N (Amines)ModerateLow (if T < 90°C)Ma, D. et al. [1]
Pd(OAc)₂ / SPhos C-C (Suzuki)HighModerateBuchwald, S.L. [3]
Pd-PEPPSI-IPent C-C, C-NVery HighVery Low (Active at RT-60°C)Organ, M.G. [2]
Pd(PPh₃)₄ GeneralLow (Fails often)High (Requires high T)Legacy Method

References

  • Ma, D., et al. "CuI/4-Hydroxy-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with Primary Amines." Journal of Organic Chemistry.

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal.[1]

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[2]

  • Gooßen, L. J., et al. "Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts." Angewandte Chemie.

Sources

Validation & Comparative

Validating synthesis of 3,4-Difluoro-2-iodobenzoic acid via elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of fluorinated kinase inhibitors and quinolone antibiotics, 3,4-Difluoro-2-iodobenzoic acid serves as a critical scaffold. Its value lies in the orthogonal reactivity of the iodine handle (for Suzuki/Sonogashira coupling) and the difluoro-phenyl ring.

However, the synthesis of this intermediate—typically via Directed Ortho-Metallation (DoM) or Sandmeyer protocols—introduces specific "invisible" impurities that standard HPLC-UV methods often fail to detect. These include inorganic salts (LiI, NaI), hydration water, and regioisomers with identical retention times.

This guide details why Elemental Analysis (EA) remains the definitive "gatekeeper" technique for validating this molecule, specifically comparing its efficacy against qNMR and HPLC. We provide a self-validating protocol for handling the specific combustion challenges posed by high-fluorine/high-iodine content.

Synthesis Context & Impurity Profile

To understand what we are validating, we must understand the origin of the sample. The two dominant synthesis routes generate distinct impurity profiles that EA is uniquely suited to detect.

Synthesis RouteKey ReagentsPotential ImpuritiesEA Detection Capability
Route A: Directed Ortho-Metallation (DoM) LDA/n-BuLi,

,

Lithium salts (LiI), unreacted starting material, regioisomers (2,3-difluoro...).High. EA detects non-combustible inorganic ash (Li salts) causing low %C values.
Route B: Sandmeyer Reaction

, KI,

Inorganic salts (KI,

), diazonium tars, hydration water.
High. Detects trapped water (high %H) and inorganic residues.
Synthesis & Sampling Workflow

The following diagram illustrates where EA fits into the purification logic to prevent "false passes" from HPLC.

SynthesisWorkflow Start Start: 3,4-Difluorobenzoic Acid Rxn Reaction: 1. LDA/THF (-78°C) 2. Iodine Quench Start->Rxn Crude Crude Intermediate Rxn->Crude Workup Acidic Workup & Recrystallization Crude->Workup HPLC HPLC-UV Analysis (Checks Organic Purity) Workup->HPLC Decision1 >98% Area? HPLC->Decision1 Decision1->Workup No EA Elemental Analysis (CHN) (Checks Bulk Composition) Decision1->EA Yes Decision2 Within ±0.4%? EA->Decision2 Release Release for Next Step Decision2->Release Yes Reprocess Reprocess: Remove Salts/Dry Decision2->Reprocess No (Salt/Solvent) Reprocess->Workup

Figure 1: Validation Logic Flow. Note that EA is the final gatekeeper after HPLC, specifically targeting "invisible" inorganic contaminants.

Comparative Analysis: Why EA?

While modern labs rely heavily on HPLC and NMR, EA provides unique data regarding the bulk state of the material.

Comparison Table: EA vs. qNMR vs. HPLC
FeatureElemental Analysis (Combustion) qNMR (Quantitative NMR) HPLC-UV/MS
Primary Scope Bulk Purity & Empirical FormulaMolecular Structure & Organic PurityOrganic Impurity Profiling
Inorganic Detection Excellent. Salts lower %C/%H proportionally.Poor. Salts are NMR silent.Poor. Salts elute in void volume or are invisible.
Solvation/Water Excellent. Water raises %H significantly.Good. Distinct peaks (if exchange is slow).Poor. Solvents often masked by mobile phase.
Sample Size Low (2–5 mg)High (~10–20 mg for qNMR)Low (<1 mg)
Blind Spots Cannot distinguish isomers.Requires internal standard; relaxation times.Response factors vary; UV-silent impurities.

Expert Insight: For this compound, the most common failure mode is trapped Lithium Iodide (LiI) from the lithiation step.

  • HPLC Result: 99.5% purity (LiI is invisible).

  • EA Result: Fails. Carbon % is lower than theoretical because the sample mass is diluted by the heavy inorganic salt.

The Validation Protocol (Self-Validating System)

Analyzing poly-halogenated compounds requires modifying standard combustion protocols. Fluorine attacks silica combustion tubes, and Iodine is heavy, requiring complete combustion to prevent carbon trapping.

A. Theoretical Calculation

Formula:


Molecular Weight:  283.99  g/mol 
  • Carbon (C): 29.60%

  • Hydrogen (H): 1.06%

  • Nitrogen (N): 0.00% (Crucial check for cross-contamination)

B. Experimental Setup (CHN Analyzer)

To ensure data integrity, follow this specific configuration:

  • Combustion Aid: Add Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    to the tin capsule.
    • Reasoning: These act as fluxing agents/oxygen donors to ensure complete combustion of the refractory carbon-iodine bonds and prevent the formation of volatile iodine species that can interfere with detectors.

  • Fluorine Scavenger: Ensure the combustion tube contains a layer of Magnesium Oxide (MgO) or specialized commercial fluorine absorbers.

    • Reasoning: Fluorine forms

      
       upon combustion, which etches the quartz tube and damages the thermal conductivity detector (TCD).
      
  • Oxygen Boost: Set oxygen injection to "High" or extend the loop time (e.g., 120 seconds).

    • Reasoning: Halogenated aromatics are flame-retardant. Extra oxygen is required to force complete oxidation.

C. Acceptance Criteria

The industry standard (Journal of Medicinal Chemistry / USP) is ±0.4% absolute deviation from theoretical values.

Data Interpretation & Troubleshooting

The following table simulates real-world scenarios encountered during the validation of this intermediate.

Scenario Analysis Table
Sample Status% C (Theo: 29.60)% H (Theo: 1.06)% N (Theo: 0.00)Diagnosis & Causality
PASS 29.55%1.10%< 0.1%Pure Material. Values are within ±0.4%.
FAIL (Wet) 29.10%1.85% < 0.1%Solvent/Water Trap. High %H indicates moisture. The low %C is due to weight dilution by water. Action: Dry at 50°C under vacuum.
FAIL (Salts) 27.50% 0.95%< 0.1%Inorganic Contamination. Carbon is significantly low, but H is normal/low. Likely LiI or Na salts retained. Action: Aqueous wash or recrystallization.[1]
FAIL (Dirty) 30.50%1.40%0.50%Cross-Contamination. Presence of Nitrogen suggests contamination with DMF (solvent) or starting material from a Sandmeyer route.
Visualizing the Failure Modes

FailureModes Result EA Result Analysis CheckH Check %Hydrogen Result->CheckH CheckC Check %Carbon CheckH->CheckC Normal HighH High %H (>1.4%) CheckH->HighH Yes LowC Low %C (<29.2%) CheckC->LowC Yes HighN High %N (>0.3%) CheckC->HighN Normal C, High N DiagWater Diagnosis: Trapped Water/Solvent HighH->DiagWater DiagSalt Diagnosis: Inorganic Salts (LiI) LowC->DiagSalt DiagDMF Diagnosis: DMF/Amine Residue HighN->DiagDMF

Figure 2: Diagnostic Decision Tree for interpreting EA deviations.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhang, X., et al. (2020).[2] "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research.[2] Retrieved from [Link]

Sources

Comparative Stability Guide: 2-Iodo vs. 2-Bromo-3,4-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated pharmaceutical intermediates, the choice between 2-iodo-3,4-difluorobenzoic acid (2-I-DFBA) and 2-bromo-3,4-difluorobenzoic acid (2-Br-DFBA) represents a classic trade-off between reactivity and stability .

  • The Bottom Line: 2-Br-DFBA is the superior choice for long-term storage, scale-up, and process robustness due to a significantly stronger C-X bond (+16 kcal/mol) and higher resistance to photolytic degradation.

  • The Niche for 2-I-DFBA: The iodo-analog should be restricted to in situ generation or immediate use in difficult cross-coupling reactions (e.g., sterically hindered Suzuki-Miyaura couplings) where the weaker C-I bond is mechanistically necessary to facilitate oxidative addition.

Physicochemical Basis of Instability

To understand the stability profile, we must analyze the fundamental bond dissociation energies (BDE) and steric environments of the two congeners.

Table 1: Comparative Physicochemical Properties[1]
Property2-Bromo-3,4-difluorobenzoic acid2-Iodo-3,4-difluorobenzoic acidImplication
C-X Bond Dissociation Energy ~81 kcal/mol (339 kJ/mol)~65 kcal/mol (272 kJ/mol)Critical: C-I bond is prone to homolytic cleavage under light/heat.
Van der Waals Radius (X) 1.85 Å1.98 ÅIodine induces greater steric clash with the carboxylic acid.
Predicted pKa ~2.5 - 2.8~2.6 - 2.9Comparable; strong acids due to F-substitution.
Lipophilicity (LogP) LowerHigherIodo-analog is less water-soluble; harder to remove in aqueous workups.
The "Ortho Effect" & Decarboxylation Risk

Both molecules possess a leaving group at the ortho position relative to the carboxylic acid. The 3,4-difluoro substitution pattern is highly electron-withdrawing, which generally stabilizes the carboxylate anion but can facilitate protodecarboxylation under thermal stress.

  • Mechanism: The bulky iodine atom at the 2-position forces the carboxyl group out of planarity with the benzene ring to relieve steric strain. This de-conjugation raises the ground state energy, effectively lowering the activation energy (

    
    ) for decarboxylation compared to the bromine analog.
    

Stability Profiles & Degradation Pathways

A. Photochemical Stability (Light Sensitivity)
  • 2-I-DFBA (High Risk): Aryl iodides possess a weak C-I bond that overlaps with the UV-A and lower visible light spectrum. Exposure leads to homolytic cleavage, generating an aryl radical and an iodine radical (

    
    ). The iodine radicals recombine to form 
    
    
    
    , causing the material to turn yellow/purple and potentially initiating radical chain reactions.
  • 2-Br-DFBA (Low Risk): The C-Br bond requires higher energy UV (<300 nm) to cleave. It is stable under standard laboratory lighting.

B. Thermal Stability
  • 2-I-DFBA: Prone to thermal decomposition (decarboxylation or deiodination) at temperatures often encountered during recrystallization (>80°C).

  • 2-Br-DFBA: Generally stable up to its melting point, allowing for more aggressive purification techniques.

C. Chemical Stability (Pd-Catalysis)

While 2-I-DFBA is less stable on the shelf, it is more reactive in catalysis. However, this reactivity can lead to oxidative homocoupling (formation of biaryls) or hydrodehalogenation (loss of Iodine) if the catalyst induction period is too long.

Visualizing Degradation Mechanisms

The following diagram illustrates the divergent degradation pathways triggered by thermal and photonic stress.

StabilityPathways Start 2-Halo-3,4-difluorobenzoic Acid Heat Thermal Stress (>80°C) Start->Heat Light UV/Vis Light (hv) Start->Light StericStrain Steric Twist (Ortho-Effect) Heat->StericStrain Higher for Iodo TS_Decarb Transition State (Decarboxylation) StericStrain->TS_Decarb Product_Decarb 3,4-Difluorobenzene (Loss of CO2) TS_Decarb->Product_Decarb Homolysis Homolytic Cleavage (Radical Formation) Light->Homolysis Rapid for Iodo Radicals Aryl Radical + X• Homolysis->Radicals Product_Dehalo Dehalogenated By-products Radicals->Product_Dehalo Product_I2 Free Iodine (I2) (Discoloration) Radicals->Product_I2 If X=I

Figure 1: Comparative degradation pathways. The Iodo-analog (2-I) has a lower barrier for both the "Steric Twist" (leading to decarboxylation) and "Homolysis" (leading to radical degradation).

Experimental Validation Protocols

Do not rely on vendor Certificates of Analysis (CoA) for sensitive iodides stored >6 months. Use these self-validating protocols to verify material integrity.

Protocol A: Differential Scanning Calorimetry (DSC) for Thermal Safety

Objective: Determine the Onset of Decomposition (


) to set safe process limits.
  • Preparation: Weigh 2–4 mg of sample into a gold-plated high-pressure crucible (to contain volatile

    
     or 
    
    
    
    ).
  • Method: Ramp from 25°C to 250°C at 10°C/min under

    
     purge (50 mL/min).
    
  • Analysis:

    • Look for an endotherm (Melting Point).

    • Identify the first exotherm (Decomposition).

    • Acceptance Criteria: If

      
       of the exotherm is <100°C, the material is thermally unstable and must not be dried in an oven.
      
Protocol B: Actinometric Stress Test (Photostability)

Objective: Quantify sensitivity to ambient light.

  • Setup: Prepare two 20 mL scintillation vials with 50 mg of solid sample.

  • Control: Wrap Vial A completely in aluminum foil.

  • Stress: Leave Vial B exposed to ambient hood lighting (fluorescent) for 24 hours.

  • Assay: Dissolve both samples in MeCN and analyze via HPLC (UV 254 nm).

  • Calculation: Degradation % =

    
    .
    
    • Expectation: 2-I-DFBA may show 2–5% degradation; 2-Br-DFBA should be <0.5%.

Protocol C: HPLC Purity Check (Dehalogenation Monitor)

Objective: Detect "silent" impurities like 3,4-difluorobenzoic acid (hydrodehalogenation product).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: Gradient 5% to 95% MeCN in Water (+0.1% TFA).

  • Critical Note: Iodine-carbon bonds absorb strongly. Ensure you do not mistake the high response factor of the starting material for higher purity. Check for the absence of the early-eluting de-iodo peak.

Decision Matrix: When to Use Which?

The following flowchart guides the selection process based on your specific application requirements.

SelectionGuide Start Select Halogenated Benzoic Acid Coupling Intended Coupling Reaction? Start->Coupling Easy Standard Suzuki/Heck (Activated Boronic Acids) Coupling->Easy High Yield Expected Hard Difficult/Steric (Unactivated/Bulky) Coupling->Hard Low Reactivity UseBr USE 2-BROMO (Robust, Stable, Cheaper) Easy->UseBr Storage Storage Required? Hard->Storage Storage->UseBr Long Term (>1 week) UseI USE 2-IODO (High Reactivity, Unstable) Storage->UseI Immediate Use Mitigation REQUIREMENTS: 1. Protect from light 2. Store < -20°C 3. Use immediately UseI->Mitigation

Figure 2: Selection strategy. Default to the Bromo-analog unless specific reactivity requirements mandate the use of the Iodo-analog.

References

  • Bond Dissociation Energies: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Establishes C-Br ~81 kcal/mol vs C-I ~65 kcal/mol).
  • Photostability of Aryl Halides: Scaiano, J. C., et al. (2006). "Photochemistry of Aryl Iodides." Journal of Organic Chemistry. Link

  • Decarboxylation Mechanisms: Goossen, L. J., et al. (2010). "Protodecarboxylation of benzoic acids." Synthesis. (Describes the ortho-effect and electronic influence of fluorine). Link

  • Palladium Catalysis Comparison: Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. (Contextualizes the reactivity order I > Br >> Cl). Link

  • Synthesis of Fluorinated Benzoic Acids: Patents referring to "2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid" as intermediates for anticancer agents.[1] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3,4-Difluoro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

3,4-Difluoro-2-iodobenzoic acid is a highly functionalized intermediate often used in cross-coupling reactions for drug discovery. Its safety profile is dictated by two factors: its acidic nature and its halogen load (Fluorine/Iodine).

While many benzoic acid derivatives are classified merely as "Irritants," the specific halogenation pattern here—particularly the iodine atom—increases biological activity and potential toxicity. We treat this compound as Toxic if Swallowed (H301) and a severe Skin/Eye/Respiratory Irritant (H315, H319, H335) .

The Critical Risks:

  • Dust Inhalation: The solid powder form is the primary vector for exposure. Inhalation can cause severe upper respiratory tract irritation.

  • Corrosivity: As a free acid, it can cause immediate contact dermatitis and ocular damage.

  • Thermal Decomposition: If heated to decomposition (e.g., in a runaway reaction or fire), it releases Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) gases.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for handling. Engineering controls (Fume Hood) are the primary line of defense; PPE is the secondary containment.

Body ZoneRequired PPETechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Spec: Minimum thickness 0.11 mm (4 mil) outer, standard inner.Rationale: Nitrile provides excellent resistance to organic acids. Double gloving is required because iodine-containing compounds can stain and permeate thin rubber over time. Change outer gloves immediately upon contamination.
Eye Protection Chemical Goggles Spec: ANSI Z87.1-rated impact/splash goggles.Rationale: Safety glasses are insufficient for fine powders. Goggles provide a seal against airborne dust that can bypass the sides of standard glasses.
Respiratory Fume Hood (Primary) Spec: Face velocity 80–100 fpm.Rationale: All weighing and open-vessel manipulation must occur here. Backup: If hood work is impossible (e.g., equipment maintenance), a P100/N95 respirator is mandatory, though strongly discouraged for routine use.
Body Defense Lab Coat + Apron Spec: 100% Cotton or Nomex lab coat. Chemical-resistant apron for large transfers (>10g).Rationale: Synthetic blends can melt into skin during fire. The apron protects the chest/lap zone during bench-level weighing.

Operational Protocol: Handling & Weighing

The following workflow is designed to eliminate the "Dust Vector"—the most common cause of exposure incidents with this class of compound.

Phase A: Preparation
  • Static Check: Fluorinated powders are often static-prone. Use an anti-static gun or ionizer bar in the balance area if available.

  • Zone Clearance: Clear the fume hood of incompatible materials, specifically strong oxidizers (which can liberate iodine gas) and strong bases (exothermic neutralization).

Phase B: The "Closed Transfer" Weighing Method
  • Tare a pre-weighed vial with its cap on.

  • Open the source container only inside the fume hood.

  • Transfer solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Cap the receiving vial inside the hood before removing it for weighing.

  • Wipe Down: Wipe the exterior of the receiving vial with a damp Kimwipe (acetone or methanol) before removing it from the hood to ensure no invisible dust tracks out.

Phase C: Solubilization
  • Solvent Choice: Dissolve in polar aprotic solvents (DMSO, DMF) or alcohols.

  • Exotherm Warning: When using basic conditions (e.g., K2CO3 in the reaction), add the base slowly. The acid-base neutralization will generate heat and CO2 gas; rapid addition can cause the mixture to "burp" or splash.

Visualization: Safe Handling Workflow

HandlingProtocol Start Storage (Cool, Dry, Dark) Check PPE & Hood Check (Velocity >80fpm) Start->Check Retrieve Weigh Weighing (Anti-static, Closed Vial) Check->Weigh Pass Weigh->Check Spill/Dust? Transfer Solubilization (Slow Base Addition) Weigh->Transfer Dissolve Reaction Reaction Setup Transfer->Reaction Inject

Figure 1: Linear workflow emphasizing the critical "Check" and "Weighing" phases where exposure risk is highest.

Emergency & Disposal Logistics

Waste Disposal Stream

This compound is a Halogenated Organic .

  • Do NOT mix with non-halogenated solvents (like Acetone/Ethanol waste) if your facility separates them; the cost of disposal increases significantly.

  • Do NOT mix with oxidizing acids (Nitric, Chromic); this can liberate toxic Iodine gas (

    
    ).
    
  • Labeling: Clearly mark the waste tag with "Halogenated Organic Acid" and "Contains Iodine/Fluorine."

Spill Response Decision Logic

In the event of a spill, immediate action prevents area contamination.[1][2][3][4][5][6] Follow this logic tree:

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution/Liquid Type->Liquid ActionSolid Cover with wet paper towel (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Spill Pillow Liquid->ActionLiquid Clean Scoop to Haz Waste (Double Bag) ActionSolid->Clean ActionLiquid->Clean Decon Wash area with Soap & Water Clean->Decon

Figure 2: Decision matrix for spill remediation. Note that wetting the solid prevents airborne dust generation.

First Aid (Immediate Action)[8]
  • Eye Contact: Flush immediately for 15 minutes .[1][2][3][5][6][7] Lifting eyelids is crucial.

  • Skin Contact: Wash with soap and water.[3][4][5][6][7] Do not use alcohol (it enhances absorption).

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention for potential respiratory edema.

References

  • SynQuest Laboratories. (2024). Safety Data Sheet: 3-Fluoro-2-iodobenzoic acid. Retrieved from

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Fluoro-3-iodobenzoic acid. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134).[8][9] Retrieved from

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Halogenated Benzoic Acids. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.